Fmoc-L-cysteic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTKUPGRCQCTTA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673984 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751470-47-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-sulfo-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=751470-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Fmoc-L-cysteic Acid in Biochemical Assays: A Technical Guide to its Application as a Phosphomimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-cysteic acid is a pivotal reagent in modern biochemical and pharmacological research, primarily utilized as a synthetic building block in solid-phase peptide synthesis (SPPS). Its intrinsic mechanism of action is not that of a direct modulator of biological processes, but rather as a tool to create peptides with modified properties. The sulfonic acid moiety of the cysteic acid residue is often employed as a stable mimetic of post-translationally phosphorylated serine or threonine residues. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of phosphomimetic peptides and their subsequent application in biochemical assays to probe signaling pathways and enzyme-substrate interactions. Detailed experimental protocols and a discussion of the nuances of cysteic acid as a phosphomimetic are presented to equip researchers with the necessary knowledge for its effective application.
Introduction: Understanding this compound
This compound is an amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for its use in Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. The key feature of L-cysteic acid is the presence of a sulfonic acid group (-SO3H) in its side chain, which is a strong acid and is negatively charged at physiological pH. This characteristic allows it to serve as a stable analog of a phosphate (B84403) group, which is central to its application in studying phosphorylation-dependent biological processes.
The primary utility of this compound in biochemical assays is indirect. It is incorporated into a peptide sequence, and it is the resulting peptide, now containing a cysteic acid residue, that is used as a tool in the assay. These peptides can be designed to interact with proteins that normally bind to phosphorylated partners, thereby acting as stable probes to study these interactions without the need for enzymatic phosphorylation and in the presence of phosphatases.
Core Application: A Tool for Solid-Phase Peptide Synthesis (SPPS)
The "mechanism of action" of this compound is best understood through its role in the workflow of Fmoc-SPPS. The Fmoc group protects the N-terminus of the amino acid, preventing unwanted polymerization during the coupling of the next amino acid in the sequence.
The synthesis cycle involves two key steps:
-
Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain, which is anchored to a solid support (resin). This is typically achieved using a weak base, such as piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and coupled to the newly deprotected N-terminus of the peptide chain.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Mechanism of Action in Assays: Cysteic Acid as a Phosphomimetic
The primary mechanism through which peptides containing cysteic acid function in biochemical assays is by acting as phosphomimetics . Protein phosphorylation is a fundamental regulatory mechanism in cellular signaling. A phosphate group added to a serine, threonine, or tyrosine residue introduces a localized negative charge and bulk, which can induce conformational changes in the protein, leading to activation or inhibition, or by creating a binding site for other proteins.
Cysteic acid, with its negatively charged sulfonate group, can mimic the electrostatic properties of a phosphate group. Peptides synthesized with cysteic acid in place of a phosphorylation site can thus be used to:
-
Probe Protein-Protein Interactions: Investigate the binding of phosphopeptide-binding domains (e.g., SH2, 14-3-3 domains) to their target proteins in a stable, non-hydrolyzable manner.
-
Modulate Enzyme Activity: Act as stable inhibitors or activators of enzymes whose activity is regulated by phosphorylation.
-
Study Signaling Pathways: By introducing a constitutively "on" or "off" signal, these peptides can help to dissect complex signaling cascades.
A Critical Consideration: The Limitations of Phosphomimicry
While cysteic acid can be a useful tool, it is not a perfect mimic of a phosphate group. The geometry and charge distribution of a sulfonate group differ from that of a phosphate group. This can have significant functional consequences.
A notable example is in the study of the interaction between the G-protein coupled receptor (GPCR) rhodopsin and the protein arrestin. The C-terminus of rhodopsin is phosphorylated on multiple serine and threonine residues, which triggers the binding and activation of arrestin. A study was conducted to determine if substituting these phosphorylation sites with cysteic acid could activate arrestin.[1] Three peptide analogues of the C-terminal region of rhodopsin were synthesized: a fully phosphorylated peptide (7P-peptide), a peptide with glutamic acid substitutions (7E-peptide), and a peptide with cysteic acid substitutions (7Cya-peptide).[1] While the 7P-peptide was able to activate arrestin in various assays, neither the 7E-peptide nor the 7Cya-peptide showed this effect.[1] This result strongly suggests that the specific geometry and charge of the phosphate groups are required for the full activation of arrestin, and that the sulfonic acid groups of cysteic acid are not sufficient to mimic this.[1]
Researchers must, therefore, empirically validate the use of cysteic acid as a phosphomimetic in their specific system of interest.
Data Presentation: Quantitative Analysis of Peptide Activity
While specific quantitative data for a cysteic acid-containing peptide was not available in the searched literature, the following table illustrates how such data would be presented. For context, data for peptide inhibitors of Angiotensin-Converting Enzyme (ACE) are often presented in this format. A hypothetical cysteic acid-containing peptide (P-Cya) targeting a kinase is included for illustrative purposes.
| Peptide ID | Sequence | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| P-Cya | Ac-Arg-Cya-Val-NH₂ | Kinase X | Kinase Activity Assay | Hypothetical | N/A |
| Trp-Val | Trp-Val | ACE | Enzyme Inhibition Assay | 307.61 | [2] |
| Val-Trp | Val-Trp | ACE | Enzyme Inhibition Assay | 0.58 | [2] |
| Ile-Trp | Ile-Trp | ACE | Enzyme Inhibition Assay | 0.50 | [2] |
| Leu-Trp | Leu-Trp | ACE | Enzyme Inhibition Assay | 1.11 | [2] |
This table includes hypothetical data for P-Cya to demonstrate the format. The other data points are from published studies on ACE inhibitors.
Experimental Protocols
The following are detailed methodologies for assays that could be used to test the activity of a peptide containing cysteic acid, adapted from protocols used for studying phosphopeptide-arrestin interactions.
Protocol 1: Limited Trypsin Digestion Assay for Arrestin Activation
This assay is used to detect conformational changes in arrestin upon binding to an activating peptide.
Materials:
-
Purified arrestin protein
-
Synthetic peptide (e.g., 7Cya-peptide)
-
Trypsin (sequencing grade)
-
Digestion buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie stain or other protein visualization method
Procedure:
-
Prepare a reaction mixture containing purified arrestin (e.g., at a final concentration of 10 µM) in digestion buffer.
-
Add the synthetic peptide to the desired final concentration (e.g., a 10-fold molar excess over arrestin). Prepare a control reaction without the peptide.
-
Incubate the mixtures for 30 minutes at room temperature to allow for binding.
-
Initiate the digestion by adding trypsin to a final concentration of 1:100 (w/w) trypsin:arrestin.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove aliquots from the reaction and immediately quench the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the digested samples by SDS-PAGE.
-
Stain the gel to visualize the protein bands.
Data Analysis:
-
Compare the digestion pattern of arrestin in the presence and absence of the peptide. An activating peptide will induce a conformational change in arrestin, leading to an altered pattern of trypsin cleavage sites and thus a different banding pattern on the gel over time.
Protocol 2: Phosphodiesterase (PDE) Activity Assay
This assay can be used to determine if a peptide, by activating or failing to activate arrestin, can modulate the light-induced PDE activity in rod outer segments (ROS).
Materials:
-
Isolated rod outer segments (ROS)
-
Purified arrestin
-
Synthetic peptide (e.g., 7Cya-peptide)
-
Assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, pH 8.0)
-
cGMP (substrate for PDE)
-
[³H]-cGMP (tracer)
-
Phosphodiesterase inhibitor (e.g., IBMX) for control reactions
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in assay buffer containing ROS, purified arrestin, and the synthetic peptide at various concentrations. Include a control with a known activating peptide (e.g., 7P-peptide) and a no-peptide control.
-
Expose the samples to light to activate rhodopsin.
-
Initiate the PDE reaction by adding a mixture of cGMP and [³H]-cGMP to a final concentration of ~2 mM.
-
Allow the reaction to proceed for a fixed time (e.g., 1-5 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution containing a PDE inhibitor like IBMX.
-
The product of the reaction, 5'-GMP, can be separated from the substrate cGMP using methods such as anion-exchange chromatography.
-
Quantify the amount of [³H]-5'-GMP produced using liquid scintillation counting.
Data Analysis:
-
Calculate the percentage of PDE inhibition for each peptide concentration compared to the control without peptide. An activating peptide that promotes arrestin binding to rhodopsin would lead to the inhibition of G-protein mediated PDE activation. Plot the percentage of inhibition against the peptide concentration to determine the IC₅₀ value.
Conclusion
This compound is a valuable reagent for the chemical synthesis of peptides designed to probe phosphorylation-dependent biological processes. Its primary role is to enable the incorporation of cysteic acid as a stable phosphomimetic. While this approach has proven useful in many systems, researchers must be aware of its limitations and the potential for cysteic acid to not fully recapitulate the biological effects of a phosphate group, as demonstrated in the rhodopsin-arrestin system. Careful experimental design and empirical validation are therefore essential. The protocols and conceptual framework provided in this guide are intended to assist researchers in the effective application of this compound and the resulting peptides in their biochemical assays, ultimately contributing to a deeper understanding of cellular signaling.
References
The Multifaceted Roles of Sulfonic Acid-Containing Amino Acids in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfonic acid-containing amino acids, a unique class of molecules characterized by the presence of a sulfonyl group, are at the forefront of diverse biomedical research fields. This technical guide provides an in-depth exploration of the applications of these compounds, with a primary focus on the extensively studied taurine (B1682933) and the emerging role of cysteic acid. We delve into their physiological functions, therapeutic potential, and the experimental methodologies employed to investigate their effects. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed insights into the mechanisms of action and practical approaches for studying these fascinating molecules.
Core Applications in Research
Sulfonic acid-containing amino acids are implicated in a wide array of biological processes, making them compelling subjects for investigation in various therapeutic areas.
Taurine: A Cytoprotective Powerhouse
Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammals and is recognized as a conditionally essential nutrient.[1] Its research applications are vast, spanning from neurological and metabolic disorders to mitigating oxidative stress.
-
Neurological Disorders: Taurine plays a significant role as a neuromodulator in the central nervous system.[2] It exhibits neuroprotective properties by activating GABA-A and glycine (B1666218) receptors, which contributes to neuronal inhibition and the prevention of excitotoxicity.[2][3] Research has demonstrated its potential in ameliorating conditions such as epilepsy, stroke, and neurodegenerative diseases.[2][4] Taurine has been shown to reduce brain water content and improve neurological function following brain injury.[2]
-
Metabolic Syndrome: A growing body of evidence supports taurine's beneficial effects in combating metabolic syndrome.[5][6] It has been shown to lower total cholesterol, triglycerides, and insulin (B600854) resistance.[5][6] Taurine supplementation has been associated with reduced blood pressure and improved vascular function in prehypertension.[5] Its mechanisms of action include regulating the renin-angiotensin-aldosterone system and improving insulin sensitivity.[5][7]
-
Oxidative Stress and Inflammation: Taurine is a potent antioxidant, protecting cells from damage induced by reactive oxygen species (ROS).[8][9] It can directly scavenge ROS and enhance the activity of antioxidant enzymes.[8] Taurine's anti-inflammatory effects are partly mediated by the formation of taurine chloramine (B81541) in neutrophils, which can suppress the production of pro-inflammatory cytokines.[1]
Cysteic Acid: A Molecule of Duality
Cysteic acid, the sulfonic acid analogue of cysteine, presents a more complex profile in research. While it is a key intermediate in taurine biosynthesis, it has also been implicated in excitotoxicity.
-
Neurotransmission and Neurotoxicity: Cysteic acid can act as an excitatory amino acid, with some studies suggesting it can elicit neurotoxic effects via the N-methyl-D-aspartate (NMDA) receptor.[6] This has led to investigations into its potential role in neurological conditions associated with excitotoxicity.
-
Biomarker of Oxidative Stress: As an oxidation product of cysteine, the levels of protein-bound cysteic acid can serve as a biomarker for oxidative stress.[10] Research in this area focuses on developing assays to quantify cysteic acid in biological samples to assess the extent of oxidative damage in various diseases.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of sulfonic acid-containing amino acids.
Table 1: Effects of Taurine Supplementation on Metabolic and Inflammatory Markers
| Parameter | Study Population | Taurine Dosage | Duration | Results | Reference(s) |
| Systolic Blood Pressure | Prehypertension individuals | 1.6 g/day | 12 weeks | Significant reduction | [5] |
| Diastolic Blood Pressure | Prehypertension individuals | 1.6 g/day | 12 weeks | Significant reduction | [5] |
| Total Cholesterol | Hypercholesterolemic rats | 5% of diet | 14 days | Significant decrease | [11] |
| Triglycerides | Patients with type 2 diabetes | 3 g/day | 8 weeks | Significant reduction | [12] |
| hs-C-reactive protein (hs-CRP) | Obese women | 3 g/day | 8 weeks | 29% reduction | [12] |
| Thiobarbituric acid reactive substances (TBARS) | Obese women | 3 g/day | 8 weeks | 20% reduction | [12] |
| Superoxide (B77818) Dismutase (SOD) | Patients with type 2 diabetes | 3 g/day | 8 weeks | 5.1% increase | [7] |
| Catalase (CAT) | Patients with type 2 diabetes | 3 g/day | 8 weeks | 4.22% increase | [7] |
Table 2: Taurine Concentrations in Biological Samples
| Sample Type | Species | Concentration | Reference(s) |
| Plasma | Rat | 100.7 ± 13.1 µM | [8] |
| Plasma | Chick | 108.0 ± 0.3 µM | [8] |
| Plasma | Human | 37.6 ± 5.1 µmol/L | [13] |
| Brain (wet tissue) | Rat | 1.9 ± 0.2 µmol/g | [13] |
| Liver (wet tissue) | Rat | 1.4 ± 0.1 µmol/g | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature. These are generalized protocols and may require optimization for specific experimental conditions.
Quantification of Taurine and Cysteic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the quantification of taurine and cysteic acid in biological samples.
Objective: To determine the concentration of taurine and/or cysteic acid in plasma, tissue homogenates, or other biological fluids.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
o-phthalaldehyde (OPA) for derivatization
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Sodium borate (B1201080) buffer
-
Perchloric acid or trichloroacetic acid for deproteinization
-
Taurine and cysteic acid standards
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Deproteinize samples by adding an equal volume of cold perchloric acid or trichloroacetic acid.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and neutralize with a potassium carbonate solution.
-
Centrifuge again to remove the precipitate.
-
-
Derivatization:
-
Mix a specific volume of the supernatant with the OPA reagent in a borate buffer.
-
Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature in the dark.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a mobile phase gradient of methanol or acetonitrile in a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) at a constant flow rate.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA derivatives (e.g., 340 nm excitation, 450 nm emission).
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of taurine and cysteic acid.
-
Assessment of Taurine's Effect on Oxidative Stress Markers
This protocol outlines a method to evaluate the antioxidant effects of taurine in a cell culture model.
Objective: To measure the impact of taurine on markers of oxidative stress, such as malondialdehyde (MDA) and the activity of antioxidant enzymes.
Materials:
-
Cell line of interest (e.g., hepatocytes, neurons)
-
Cell culture medium and supplements
-
Taurine solution
-
Oxidative stress inducer (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Assay kits for MDA, superoxide dismutase (SOD), and catalase (CAT)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of taurine for a specific duration (e.g., 24 hours).
-
Induce oxidative stress by adding the chosen inducer for a defined period.
-
-
Sample Collection:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
-
Biochemical Assays:
-
MDA Assay: Measure lipid peroxidation by quantifying MDA levels using a commercial kit, typically based on the reaction of MDA with thiobarbituric acid (TBA).
-
SOD Activity Assay: Determine SOD activity using a kit that measures the inhibition of a chromogenic reaction by SOD present in the sample.
-
CAT Activity Assay: Measure catalase activity by monitoring the decomposition of hydrogen peroxide, often detected by a colorimetric or fluorometric method.
-
-
Data Analysis:
-
Normalize the results to the total protein concentration of each sample.
-
Compare the levels of oxidative stress markers and enzyme activities between control, taurine-treated, and oxidative stress-induced groups.
-
Investigation of Taurine's Interaction with GABA-A Receptors using Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of taurine on GABA-A receptors in neurons.
Objective: To characterize the electrophysiological response of neurons to taurine and determine its interaction with GABA-A receptors.
Materials:
-
Brain slice preparation or cultured neurons
-
Patch-clamp setup (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Taurine solution
-
GABA-A receptor antagonist (e.g., bicuculline (B1666979) or gabazine)
Procedure:
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline membrane potential or holding current.
-
-
Drug Application:
-
Apply taurine at various concentrations to the perfusion bath and record the resulting changes in membrane potential or current.
-
To confirm the involvement of GABA-A receptors, co-apply taurine with a specific GABA-A receptor antagonist and observe if the taurine-induced response is blocked or reduced.
-
-
Data Analysis:
-
Analyze the recorded electrophysiological data to determine changes in current amplitude, frequency of spontaneous postsynaptic currents, and other relevant parameters.
-
Construct dose-response curves for taurine's effect.
-
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Biosynthesis of taurine from cysteine and its role in neurotransmission.
Caption: Taurine's mechanisms in combating oxidative stress.
Caption: Experimental workflow for HPLC-based quantification.
Future Directions and Conclusion
The research on sulfonic acid-containing amino acids, particularly taurine, has unveiled a remarkable spectrum of biological activities with significant therapeutic implications. Future research will likely focus on elucidating the precise molecular mechanisms underlying their effects, especially in the context of complex diseases. For cysteic acid, further investigation is needed to clarify its role as a neurotransmitter versus a neurotoxin and to validate its use as a reliable biomarker for oxidative stress.
The development of novel derivatives of these amino acids could also open new avenues for drug discovery, offering enhanced efficacy and targeted delivery.[4] As our understanding of the intricate roles of these molecules deepens, so too will their potential to be harnessed for the prevention and treatment of a wide range of human diseases. This guide serves as a foundational resource to stimulate further inquiry and innovation in this exciting and rapidly evolving field of research.
References
- 1. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [MITOCHONDRIA RESPIRATION AND OXIDATIVE PHOSPHORILATION OF RAT TISSUES AT TAURINE PER ORAL INJECTION] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very rapid and simple assay of taurine in the brain within two minutes by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effect of the cysteine metabolites homocysteic acid, homocysteine and cysteic acid upon human neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of taurine supplementation on oxidative stress indices and inflammation biomarkers in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-phase high-performance liquid chromatography technique for taurine quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative stress and inflammation in obesity after taurine supplementation: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. besjournal.com [besjournal.com]
An In-depth Technical Guide to Fmoc-L-cysteic acid (CAS: 751470-47-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-cysteic acid, with the CAS number 751470-47-0, is a pivotal building block in modern peptide chemistry and drug development. As an Fmoc-protected derivative of L-cysteic acid, it offers a strategic advantage for the incorporation of this unique amino acid into synthetic peptides. The presence of the sulfonic acid group imparts distinct properties to the final peptide, such as increased hydrophilicity and altered conformational preferences, which can be leveraged to enhance solubility, modulate biological activity, and mimic post-translational modifications. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in solid-phase peptide synthesis (SPPS), and the biological significance of the resulting cysteic acid-containing peptides.
Chemical and Physical Properties
This compound is a white to off-white solid that is soluble in organic solvents like N,N-dimethylformamide (DMF). Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 751470-47-0 |
| Molecular Formula | C₁₈H₁₇NO₇S |
| Molecular Weight | 391.4 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% (HPLC) |
| Solubility | Soluble in DMF |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for specialized applications and troubleshooting. The synthesis generally involves two key steps: the oxidation of a suitable L-cysteine derivative to L-cysteic acid, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
A common route involves the performic acid oxidation of L-cysteine to yield L-cysteic acid. Subsequently, the amino group is protected using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
Illustrative Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Experimental Protocols
Protocol 1: On-Resin Synthesis of Cysteic Acid-Containing Peptides via Oxidation
An alternative and widely used method to introduce cysteic acid into peptides is through the on-resin oxidation of a protected cysteine residue. This approach circumvents potential challenges with the direct coupling of the highly polar this compound.
Materials:
-
Fmoc-Cys(Trt)-OH (or other suitable protected cysteine)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Standard Fmoc-SPPS reagents (coupling agents like HBTU/HOBt, base like DIPEA, piperidine (B6355638) in DMF for deprotection)
-
Oxidation solution: 30% hydrogen peroxide and formic acid
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Methodology:
-
Peptide Synthesis: The peptide is assembled on the solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Cys(Trt)-OH at the desired position.
-
On-Resin Oxidation:
-
Following the final Fmoc deprotection, the peptidyl-resin is washed thoroughly with DMF and DCM.
-
A freshly prepared solution of performic acid (by mixing formic acid and 30% hydrogen peroxide) is added to the resin.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 2 hours), with gentle agitation.
-
The resin is then washed extensively with water, DMF, and DCM to remove excess reagents.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a standard TFA cleavage cocktail.
-
Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified by reverse-phase HPLC. The final product is characterized by mass spectrometry to confirm the successful oxidation of cysteine to cysteic acid.
Protocol 2: Direct Incorporation of this compound in SPPS
The direct coupling of this compound can be challenging due to the polarity of the sulfonic acid group. However, with appropriate coupling reagents and conditions, it can be successfully incorporated.
Materials:
-
This compound
-
Solid-phase synthesis resin
-
Coupling reagents optimized for difficult couplings (e.g., HATU, COMU)
-
Base (e.g., DIPEA, collidine)
-
Standard Fmoc-SPPS reagents and solvents
Methodology:
-
Resin Preparation: The resin is swelled in DMF, and the N-terminal Fmoc group of the growing peptide chain is removed with piperidine in DMF.
-
Activation and Coupling:
-
This compound is pre-activated with a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed. Double coupling may be necessary to ensure high efficiency.
-
-
Monitoring and Chain Elongation: The coupling efficiency can be monitored using a qualitative test (e.g., Kaiser test). Subsequent amino acids are coupled using standard protocols.
-
Cleavage, Deprotection, and Purification: The final peptide is cleaved from the resin, deprotected, and purified as described in Protocol 1.
Workflow for Direct Incorporation in SPPS:
Caption: A typical cycle for incorporating this compound in SPPS.
Data Presentation
The successful synthesis and purification of a cysteic acid-containing peptide can be confirmed by analytical techniques such as HPLC and mass spectrometry.
Table 1: Analytical Data for a Model Cysteic Acid-Containing Peptide
| Analysis | Result |
| Peptide Sequence | Ac-Tyr-Val-Ala-Asp-Cya-NH₂ |
| Theoretical Mass | [Provide theoretical mass] |
| Observed Mass (ESI-MS) | [Provide observed mass] |
| HPLC Purity | >95% |
| Retention Time | [Provide retention time and conditions] |
(Note: "Cya" represents cysteic acid. The data in this table is illustrative and would be specific to the synthesized peptide.)
Biological Significance and Applications
The incorporation of cysteic acid into peptides can have profound effects on their biological properties and functions. Cysteic acid is a naturally occurring amino acid, often formed as a result of oxidative stress, where cysteine residues in proteins are irreversibly oxidized.
Key Roles and Applications:
-
Mimicking Phosphorylation: The negatively charged sulfonic acid group of cysteic acid can act as a phosphomimetic, mimicking the effects of serine, threonine, or tyrosine phosphorylation. This is a valuable tool for studying signaling pathways where phosphorylation plays a regulatory role.
-
Enhancing Solubility: The high polarity of cysteic acid can significantly improve the aqueous solubility of hydrophobic peptides, which is a major challenge in drug development.
-
Modulating Conformation and Activity: The introduction of a bulky, charged side chain can alter the secondary structure of a peptide, potentially leading to enhanced or novel biological activities.
-
Studying Oxidative Stress: Synthetic peptides containing cysteic acid serve as important standards and tools for studying the effects of oxidative damage on protein structure and function.
Signaling Pathway Implication (Illustrative Example):
The role of cysteic acid as a phosphomimetic can be visualized in the context of a generic kinase signaling pathway.
Caption: Cysteic acid-containing peptides mimicking a phosphorylated substrate to activate downstream signaling.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of modified peptides with unique properties. Whether incorporated directly or generated on-resin via oxidation, the introduction of cysteic acid provides a powerful strategy for researchers in drug discovery, protein engineering, and the study of cellular signaling. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the successful application of this compound in achieving specific research goals.
A Technical Guide to the Properties and Applications of Fmoc-Protected Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivatives, which are fundamental building blocks in modern solid-phase peptide synthesis (SPPS). This document details their physicochemical characteristics, stability, and solubility, and provides detailed experimental protocols for their use in peptide synthesis. Furthermore, it explores the biological significance of peptides synthesized using this methodology by visualizing key signaling pathways.
Physicochemical Properties of Fmoc-Amino Acid Derivatives
The selection of appropriate Fmoc-amino acid derivatives is critical for the success of solid-phase peptide synthesis.[1] Their purity, solubility, and stability directly impact coupling efficiency, yield, and the purity of the final peptide product.[1][2] Most commercially available Fmoc-amino acids boast a high purity of over 99%.[1]
Molecular Weight and Melting Point
The molecular weight and melting point are fundamental physical properties of Fmoc-amino acid derivatives. While melting points can vary based on purity and the specific crystalline form, the data presented in Table 1 provides typical ranges for common derivatives.
Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids
| Fmoc-Amino Acid Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Fmoc-Ala-OH | 311.34 | 143-146 |
| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |
| Fmoc-Asn(Trt)-OH | 596.68 | 210-215 |
| Fmoc-Asp(OtBu)-OH | 411.46 | 145-148 |
| Fmoc-Cys(Trt)-OH | 585.71 | 170-175 |
| Fmoc-Gln(Trt)-OH | 610.71 | 215-220 |
| Fmoc-Glu(OtBu)-OH | 425.49 | 148-152 |
| Fmoc-Gly-OH | 297.31 | 173-175 |
| Fmoc-His(Trt)-OH | 619.71 | 155-160 |
| Fmoc-Ile-OH | 353.42 | 138-142 |
| Fmoc-Leu-OH | 353.42 | 135-138 |
| Fmoc-Lys(Boc)-OH | 468.55 | 125-130 |
| Fmoc-Met-OH | 371.45 | 130-135 |
| Fmoc-Phe-OH | 387.44 | 182-185 |
| Fmoc-Pro-OH | 337.38 | 112-115 |
| Fmoc-Ser(tBu)-OH | 383.44 | 128-132 |
| Fmoc-Thr(tBu)-OH | 397.47 | 135-140 |
| Fmoc-Trp(Boc)-OH | 526.59 | 140-145 |
| Fmoc-Tyr(tBu)-OH | 459.54 | 145-150 |
| Fmoc-Val-OH | 339.40 | 143-146 |
Note: Melting points are approximate and can vary depending on the supplier and purity.
Solubility
The solubility of Fmoc-amino acids in common SPPS solvents is a critical factor for efficient peptide coupling.[3] Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[3] Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] However, derivatives with bulky, hydrophobic side-chain protecting groups may show limited solubility.[4] Dichloromethane (B109758) (DCM) is a less effective solvent for most Fmoc-amino acids.[5]
Table 2: General Solubility of Fmoc-Amino Acids in SPPS Solvents
| Solvent | General Solubility of Fmoc-Amino Acids | Notes |
| DMF | Good to excellent for most derivatives. | A polar aprotic solvent that effectively solvates the protected amino acids. Can degrade over time to dimethylamine, which may cause premature Fmoc deprotection.[5] |
| NMP | Good to excellent for most derivatives. | More polar and less volatile than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences. Some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF. |
| DCM | Limited for many derivatives. | Less polar and generally not a good solvent for dissolving Fmoc-amino acids. More commonly used for washing steps.[5] |
Note: Quantitative solubility data is not always readily available and can be sequence and derivative dependent. Empirical determination is often recommended.
Stability
Fmoc-protected amino acids are stable under acidic and neutral conditions but are highly susceptible to basic conditions, which is the principle behind their removal during SPPS.[5] The stability of the Fmoc group is crucial during storage and the coupling step to prevent premature deprotection and subsequent side reactions.[5] Solutions of Fmoc-amino acids in DMF are generally stable for about a week when stored refrigerated.[6]
Experimental Protocols in Fmoc-Solid-Phase Peptide Synthesis
The following sections provide detailed methodologies for the key steps in Fmoc-based solid-phase peptide synthesis.
Resin Preparation (Swelling)
Proper swelling of the resin is essential to ensure that the reactive sites are accessible for the coupling reactions.
Protocol:
-
Place the desired amount of resin (e.g., 100-500 mg) in a suitable reaction vessel.
-
Add the appropriate solvent (typically DMF or NMP) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent from the reaction vessel.
Fmoc Deprotection
The removal of the N-terminal Fmoc protecting group is a critical step to allow for the subsequent amino acid coupling. This is typically achieved using a solution of piperidine (B6355638) in DMF.
Standard Protocol:
-
To the swelled resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
Alternative Protocol for Sterically Hindered Residues (using DBU): For sterically hindered amino acids where Fmoc removal may be sluggish, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[8]
-
Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[7]
-
Agitate for 5-10 minutes at room temperature.
-
Drain and repeat the treatment with a fresh solution for another 5-10 minutes.
-
Wash the resin extensively with DMF (at least 7 times).[7]
Amino Acid Coupling
The coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain is the core reaction in SPPS. The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization.
Protocol using HBTU/HATU:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent such as HBTU or HATU (3-5 equivalents) in DMF or NMP.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.
Protocol using DIC/Oxyma:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF or NMP.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.
-
Add the solution immediately to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion.
-
Drain the coupling solution and wash the resin with DMF.
Cleavage and Final Deprotection
The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.
Standard Cleavage Cocktail (Reagent K):
-
TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)
"Odorless" Cleavage Cocktail (Reagent B):
-
Trifluoroacetic acid / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)[9]
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows in peptide synthesis and the signaling pathways of important peptide hormones synthesized via Fmoc chemistry.
Experimental and Logical Workflows
Signaling Pathways of Peptides Synthesized via Fmoc Chemistry
Peptides play crucial roles as hormones and signaling molecules in a multitude of biological processes. The following diagrams illustrate the signaling pathways of several key peptide hormones that are routinely synthesized using Fmoc-SPPS for research and therapeutic development.
Insulin Signaling Pathway
Insulin, a key regulator of glucose metabolism, is a peptide hormone composed of 51 amino acids. Its synthesis is essential for studying diabetes and metabolic disorders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 6. Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Comprehensive Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy stands as a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of peptide chains. Its widespread adoption is a testament to its milder reaction conditions and the orthogonality of its protecting group scheme compared to the traditional Boc/Bzl strategy. This in-depth technical guide provides a detailed overview of the core principles, experimental protocols, and critical considerations for successfully implementing the Fmoc/tBu SPPS strategy.
Core Principles of the Fmoc/tBu Strategy
The Fmoc/tBu SPPS methodology is predicated on an orthogonal protection scheme, where the temporary Nα-amino protecting group and the permanent side-chain protecting groups are removed by chemically distinct mechanisms. This allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without affecting the side-chain protecting groups.
-
Nα-Amino Protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved by a secondary amine, typically piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF).[1][2]
-
Side-Chain Protection: The reactive side chains of trifunctional amino acids are protected by acid-labile groups, primarily derived from tert-butyl (tBu) alcohol (e.g., t-butyl ethers, t-butyl esters, and t-butoxycarbonyl). These groups are stable to the basic conditions used for Fmoc deprotection but are removed during the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[1]
This orthogonality ensures the integrity of the growing peptide chain throughout the synthesis.
The SPPS Cycle: A Step-by-Step Workflow
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle consists of four main steps:
-
Resin Swelling: The solid support is swelled in a suitable solvent to ensure optimal accessibility of the reactive sites.
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.
This cycle is repeated until the desired peptide sequence is assembled.
Figure 1: General workflow of Fmoc/tBu solid-phase peptide synthesis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages of Fmoc/tBu SPPS.
Resin Preparation and Swelling
Proper swelling of the resin is critical for the success of the synthesis, as it allows for efficient diffusion of reagents to the reactive sites within the polymer matrix.
Protocol:
-
Weighing the Resin: Accurately weigh the desired amount of resin (e.g., Rink Amide, Wang resin) based on the desired synthesis scale (typically 0.1-0.5 mmol/g substitution).[3]
-
Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel, such as a fritted glass funnel or an automated synthesizer column.
-
Swelling: Add a suitable solvent, typically DMF, to completely cover the resin.[4] Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4][5]
-
Washing: After swelling, drain the solvent and wash the resin thoroughly with DMF (3-5 times) to remove any soluble impurities.[4]
Fmoc Deprotection
The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction.
Protocol:
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[6]
-
Deprotection Reaction: Add the deprotection solution to the swelled and washed resin. Agitate the mixture for an initial 2-5 minutes, then drain. Add a fresh portion of the deprotection solution and continue agitation for another 10-15 minutes. A two-step deprotection is often employed to ensure complete removal of the Fmoc group.
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[4]
Figure 2: Chemical mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling
The formation of the peptide bond is the core step of the synthesis. It involves the activation of the carboxylic acid of the incoming Fmoc-amino acid, followed by its reaction with the free N-terminal amine of the resin-bound peptide.
Protocol (using HCTU/HATU):
-
Preparation of Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.[4]
-
Activation: Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[5] For difficult couplings, longer reaction times may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[5]
-
Monitoring (Optional): Perform a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests that unreacted primary amines are still present, and a recoupling step may be required.
Figure 3: Amino acid activation and coupling process.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed.
Protocol:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM) (3-5 times each), and dry the resin under vacuum.[5]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A commonly used general-purpose cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[7] The choice of scavengers is crucial to prevent side reactions with sensitive amino acids like tryptophan, methionine, and cysteine.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a well-ventilated fume hood. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5]
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether to remove scavengers and dissolved protecting group byproducts, and dry the peptide pellet under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data in Fmoc/tBu SPPS
The efficiency of each step in the SPPS cycle directly impacts the final yield and purity of the target peptide. The following tables summarize key quantitative data to aid in the optimization of the synthesis process.
Comparison of Coupling Reagent Efficiency
The choice of coupling reagent can significantly influence the purity of the crude peptide, especially for challenging sequences.
| Coupling Reagent | Crude Purity (%) of Acyl Carrier Protein (65-74) | Crude Purity (%) of G-LHRH | Key Advantages |
| HCTU | 70.27 - 83.63 | 78.52 - 90.84 | High coupling efficiency, cost-effective for routine synthesis. |
| HATU | 70.27 - 83.63 | 78.52 - 90.84 | Very high coupling efficiency, often considered the gold standard. |
| COMU | 70.27 - 83.63 | 78.52 - 90.84 | High efficiency, particularly effective with short coupling times. |
| PyBOP | Lower than HCTU/HATU | 78.52 - 90.84 | Good performance, but can lead to more impurities in some cases. |
| TFFH | < 25 | < 63 | Generally lower efficiency for standard peptides. |
Data synthesized from a comparative study of activators with 2 x 1 minute and 2 x 20 minute coupling times.[8]
Fmoc Deprotection Kinetics
The time required for complete Fmoc deprotection can vary depending on the amino acid residue.
| Fmoc-Amino Acid | Deprotection Reagent (20% in DMF) | Time for >95% Deprotection | Notes |
| Fmoc-Leu-OH | Piperidine | ~7 minutes | Deprotection is generally efficient for unhindered amino acids. |
| Fmoc-Arg(Pbf)-OH | Piperidine | ≥ 10 minutes | Steric hindrance from the Pbf protecting group can slow down deprotection. |
| Fmoc-Leu-OH | 4-Methylpiperidine | ~7 minutes | Similar kinetics to piperidine. |
| Fmoc-Arg(Pbf)-OH | 4-Methylpiperidine | ≥ 10 minutes | Similar kinetics to piperidine. |
| Fmoc-Leu-OH | Piperazine (10% in DMF/EtOH) | ~7 minutes | Effective, but may require solvent modification for solubility. |
| Fmoc-Arg(Pbf)-OH | Piperazine (10% in DMF/EtOH) | ≥ 10 minutes | Less efficient at shorter deprotection times compared to piperidine and 4-methylpiperidine. |
Data based on deprotection kinetics assays.[9]
Racemization of Amino Acids with Different Coupling Reagents
Minimizing racemization is crucial for the biological activity of the final peptide. The choice of coupling reagent plays a significant role in preserving stereochemical integrity.
| Amino Acid Derivative | Coupling Reagent | Extent of Racemization |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 1% (no pre-activation) to 7.8% (5 min pre-activation) |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 0.3% (5 min pre-activation) |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | Significant |
| Fmoc-Cys(Trt)-OH | DIC/HOBt | Negligible |
Data compiled from studies on racemization-prone amino acids.[3]
Conclusion
The Fmoc/tBu solid-phase peptide synthesis strategy is a powerful and versatile methodology that has become the standard for both research and industrial-scale peptide production. A thorough understanding of the underlying chemistry, meticulous execution of the experimental protocols, and careful consideration of the quantitative aspects of each step are paramount to achieving high yields of pure, biologically active peptides. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to successfully employ this indispensable technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Technical Guide to Fmoc-L-Cysteic Acid for Improved Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the application of Fmoc-L-cysteic acid in solid-phase peptide synthesis (SPPS) to enhance the solubility and stability of peptide-based therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the synthetic incorporation, and subsequent analytical validation of peptides modified with this unique amino acid derivative.
The introduction of L-cysteic acid, with its highly polar sulfonic acid moiety, represents a strategic approach to overcoming the common challenges of poor aqueous solubility and proteolytic degradation that often hinder the clinical development of promising peptide drug candidates. This guide offers comprehensive experimental protocols, data presentation formats, and visual workflows to facilitate the adoption of this technique in the laboratory.
Core Concepts: The Role of L-Cysteic Acid
L-cysteic acid, the oxidized form of cysteine, is a non-proteinogenic amino acid characterized by a terminal sulfonic acid group (-SO₃H). When incorporated into a peptide sequence, this highly acidic and hydrophilic side chain can significantly alter the overall physicochemical properties of the molecule. The primary benefits of this modification include:
-
Enhanced Aqueous Solubility: The sulfonic acid group is a strong acid and is ionized over a wide pH range, leading to a significant increase in the hydrophilicity of the peptide. This can prevent aggregation and improve solubility in aqueous buffers, which is crucial for formulation and bioavailability.
-
Increased Proteolytic Stability: The steric hindrance and altered charge distribution imparted by the cysteic acid residue can render adjacent peptide bonds less susceptible to cleavage by proteases, thereby extending the in-vivo half-life of the peptide.
Data Presentation: Quantifying the Impact of L-Cysteic Acid
To illustrate the potential benefits of incorporating L-cysteic acid, the following tables present hypothetical yet realistic comparative data for a model peptide, "Peptide-A," and its cysteic acid-modified analogue, "Peptide-A-Cya."
| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) (mg/mL) | Aggregation Propensity (ThT Assay, Relative Fluorescence Units) |
| H-Gly-Ala-Cys -Phe-Ile-Lys-NH₂ | Unmodified | 0.8 | 8500 |
| H-Gly-Ala-Cya -Phe-Ile-Lys-NH₂ | Cysteic Acid | 9.5 | 1200 |
Table 1: Comparative Solubility and Aggregation of a Model Peptide.
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Primary Degradation Product |
| H-Gly-Ala-Cys -Phe-Ile-Lys-NH₂ | Unmodified | 2.5 | Cleavage at Cys-Phe bond |
| H-Gly-Ala-Cya -Phe-Ile-Lys-NH₂ | Cysteic Acid | 18.2 | C-terminal truncation |
Table 2: Comparative Stability of a Model Peptide in Human Serum.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of cysteic acid-containing peptides are provided below. These protocols are based on established techniques in solid-phase peptide synthesis and bioanalytical chemistry.
Protocol 1: Solid-Phase Synthesis of a Cysteic Acid-Containing Peptide
This protocol describes the synthesis of a model peptide with a C-terminal cysteic acid using Fmoc/tBu chemistry, followed by on-resin oxidation.
1. Materials:
- Fmoc-Rink Amide MBHA resin
- Fmoc-amino acids (including Fmoc-L-Cys(Trt)-OH)
- Coupling reagents: HBTU, HOBt, DIPEA
- Deprotection solution: 20% piperidine (B6355638) in DMF
- Washing solvents: DMF, DCM
- Oxidation solution: Performic acid (prepared fresh by mixing 9 parts formic acid with 1 part 30% H₂O₂)
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
2. Synthesis Procedure:
- Swell the resin in DMF for 30 minutes.
- Perform standard Fmoc-SPPS cycles for all amino acids preceding the cysteine residue. Each cycle consists of:
- Fmoc deprotection with 20% piperidine in DMF.
- DMF washes.
- Coupling of the next Fmoc-amino acid using HBTU/HOBt/DIPEA in DMF.
- DMF washes.
- Couple Fmoc-L-Cys(Trt)-OH to the growing peptide chain.
- After coupling the final amino acid, wash the resin with DCM and dry under vacuum.
3. On-Resin Oxidation:
- Suspend the dried peptidyl-resin in the freshly prepared performic acid solution.
- Stir the mixture at room temperature for 2 hours.
- Filter the resin and wash thoroughly with formic acid, water, and then DMF.
4. Cleavage and Deprotection:
- Treat the oxidized peptidyl-resin with the cleavage cocktail for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
5. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
- Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Determination of Peptide Solubility by RP-HPLC
This protocol outlines a method to quantify the solubility of a peptide in a given buffer.
1. Materials:
- Lyophilized peptide
- Solvent of interest (e.g., PBS, pH 7.4)
- Microcentrifuge tubes
- RP-HPLC system with a UV detector
- C18 column
2. Procedure:
- Prepare a stock solution of the peptide at a known high concentration in a suitable organic solvent (e.g., DMSO).
- Create a calibration curve by injecting known concentrations of the peptide stock solution onto the HPLC and recording the peak area at a specific wavelength (e.g., 214 nm).
- Add an excess amount of the lyophilized peptide to a known volume of the solvent of interest in a microcentrifuge tube.
- Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with gentle agitation.
- Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved peptide.
- Carefully collect a known volume of the supernatant.
- Inject the supernatant onto the HPLC system using the same method as for the calibration curve.
- Determine the concentration of the peptide in the supernatant by comparing its peak area to the calibration curve. This concentration represents the solubility of the peptide in the chosen solvent.
Protocol 3: Assessment of Peptide Stability in Human Serum by LC-MS/MS
This protocol describes a method to determine the half-life of a peptide in human serum.
1. Materials:
- Lyophilized peptide
- Human serum (pooled)
- Incubator (37°C)
- Precipitation solution (e.g., ice-cold acetonitrile with an internal standard)
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of the peptide in a suitable buffer.
- Spike the peptide stock solution into pre-warmed human serum to a final concentration of 10 µM.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the serum-peptide mixture.
- Immediately add the aliquot to a tube containing the ice-cold precipitation solution to stop enzymatic degradation and precipitate serum proteins.
- Vortex and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.
- Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent peptide peak over time.
- Calculate the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.
Visualizations: Workflows and Pathways
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Cysteic Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteic acid, an oxidized derivative of cysteine, is a strongly acidic amino acid that can significantly influence the physicochemical properties of peptides, including their solubility, charge, and conformational stability. The incorporation of cysteic acid into peptide sequences is of growing interest in drug development and biomedical research for designing novel analogs with enhanced biological activity and improved pharmacokinetic profiles.
This document provides detailed application notes and protocols for the synthesis of cysteic acid-containing peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The primary and most reliable method detailed is the post-synthetic oxidation of a resin-bound cysteine-containing peptide. While direct incorporation of Fmoc-L-cysteic acid is theoretically possible, it presents significant challenges and is not a commonly employed strategy.
Challenges in Direct Incorporation of this compound
The direct use of this compound as a building block in SPPS is hampered by several factors:
-
Poor Solubility: The highly polar sulfonic acid side chain renders this compound poorly soluble in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3]
-
Side Reactions: The strongly acidic and nucleophilic nature of the sulfonic acid group can lead to undesirable side reactions during peptide coupling and cleavage.
-
Lack of Standardized Protecting Groups: There are no widely established protecting groups for the cysteic acid side chain that are orthogonal to standard Fmoc-SPPS conditions.
Due to these challenges, the recommended and most practical approach is the on-resin oxidation of a protected cysteine residue.
Recommended Protocol: On-Resin Oxidation of Cysteine to Cysteic Acid
This protocol involves the standard Fmoc-SPPS of a cysteine-containing peptide, followed by an on-resin oxidation step to convert the cysteine residue to cysteic acid prior to cleavage and deprotection.
I. Standard Fmoc-SPPS of Cysteine-Containing Peptides
The initial synthesis follows established Fmoc-SPPS protocols. Key considerations for synthesizing the precursor cysteine-containing peptide are outlined below.
1. Resin Selection: The choice of resin depends on the desired C-terminus of the final peptide (acid or amide).
-
Peptide Amides: Rink Amide resin is a suitable choice.
-
Peptide Acids: Wang resin or 2-chlorotrityl chloride resin can be used.
2. Cysteine Derivative: Fmoc-Cys(Trt)-OH is the most commonly used derivative for introducing cysteine. The trityl (Trt) protecting group is stable during synthesis and is cleaved during the final acidolytic cleavage step. However, for the on-resin oxidation protocol, a more robust protecting group that is stable to the oxidation conditions but removable during final cleavage is required. Fmoc-Cys(StBu)-OH (S-tert-butylsulfenyl) is a suitable choice as described in patent literature for this application.[4]
3. General SPPS Cycle: A typical Fmoc-SPPS cycle consists of deprotection and coupling steps.
-
Deprotection: Removal of the Fmoc group is achieved by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Coupling: The incoming Fmoc-amino acid is activated using a coupling agent and then coupled to the deprotected N-terminus of the growing peptide chain.
Experimental Protocol: Standard Fmoc-SPPS Cycle
| Step | Procedure | Reagents & Solvents | Time |
| 1. Swelling | Swell the resin in DMF. | DMF | 30-60 min |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. | 20% (v/v) Piperidine in DMF | 2 x 5-10 min |
| 3. Washing | Wash the resin to remove excess piperidine and byproducts. | DMF, DCM | 5-7 times |
| 4. Coupling | Couple the next Fmoc-amino acid (3-5 equivalents) using an activating agent. | Fmoc-amino acid, HCTU/DIC, DIPEA/Collidine in DMF | 30-60 min |
| 5. Washing | Wash the resin to remove excess reagents and byproducts. | DMF, DCM | 5-7 times |
| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence. |
Quantitative Data for Standard SPPS
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 1.0 mmol/g | Varies with resin type. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Efficiency | >99% | Monitored by Kaiser test or other methods. |
| Deprotection Time | 2 x 5-10 min | Sequence-dependent, can be longer for difficult sequences. |
// Node styles Resin [label="Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat [label="For each amino acid"]; Repeat -> Deprotection [style=dashed]; } .enddot
Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
II. On-Resin Oxidation of Cysteine to Cysteic Acid
Once the peptide chain containing the S-tert-butylsulfenyl protected cysteine is assembled, the oxidation is performed on the resin-bound peptide.
Experimental Protocol: On-Resin Oxidation
| Step | Procedure | Reagents & Solvents | Time & Temperature |
| 1. Resin Preparation | Wash the fully assembled peptidyl-resin with DMF and then DCM. | DMF, DCM | 5 min |
| 2. Oxidation | Treat the resin with a solution of the oxidizing agent in a suitable solvent. | 5-10 equivalents of peroxybenzoic acid or peroxyformic acid in DMF or DCM. | 10-60 min at 0-4 °C.[4] |
| 3. Washing | Wash the resin thoroughly to remove the oxidizing agent and byproducts. | DMF, DCM | 5-7 times |
Quantitative Data for On-Resin Oxidation
| Parameter | Typical Value/Range | Notes |
| Oxidizing Agent Equivalents | 5 - 10 eq. | Relative to the peptide on resin. |
| Reaction Time | 10 - 60 min | Monitor for completion. |
| Reaction Temperature | 0 - 4 °C | To minimize side reactions. |
| Oxidation Yield | Typically high (>90%) | Sequence dependent. |
// Node styles Start [label="Peptidyl-Resin\n(with Cys(StBu))", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Pre [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation\n(Peroxybenzoic acid, 0-4°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash_Post [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Peptidyl-Resin\n(with Cysteic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start -> Wash_Pre; Wash_Pre -> Oxidation; Oxidation -> Wash_Post; Wash_Post -> End; } .enddot
Caption: Workflow for the on-resin oxidation of cysteine to cysteic acid.
III. Cleavage and Global Deprotection
The final step is to cleave the peptide from the resin and remove all side-chain protecting groups.
Experimental Protocol: Cleavage and Deprotection
| Step | Procedure | Reagents & Solvents | Time |
| 1. Resin Preparation | Dry the peptidyl-resin under vacuum. | 1-2 hours | |
| 2. Cleavage | Treat the resin with a cleavage cocktail. | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | 2-4 hours |
| 3. Peptide Precipitation | Filter the resin and precipitate the peptide in cold diethyl ether. | Cold Diethyl Ether | 30 min |
| 4. Isolation | Centrifuge to pellet the peptide, decant the ether, and dry the peptide. |
Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Scavengers | Use Case |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | Phenol, Thioanisole, EDT | General purpose, good for peptides with Trp, Met, Cys. |
| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS) | Standard for peptides without sensitive residues like Trp. |
IV. Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Signaling Pathway and Logical Relationship Diagram
The logical flow of the entire process from resin to purified peptide is illustrated below.
Caption: Logical workflow for the synthesis of cysteic acid-containing peptides.
Conclusion
The synthesis of peptides containing cysteic acid is most effectively and reliably achieved through a post-synthetic, on-resin oxidation of a cysteine-containing precursor peptide. This method circumvents the significant challenges associated with the direct incorporation of this compound. By following the detailed protocols for Fmoc-SPPS, on-resin oxidation, and final cleavage, researchers can successfully produce high-purity cysteic acid-containing peptides for a wide range of applications in drug discovery and chemical biology.
References
Application Note: A Protocol for the Efficient Incorporation of Fmoc-L-Cysteic Acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: L-cysteic acid (Cya) is a strongly acidic amino acid that results from the oxidation of cysteine. Its incorporation into peptide sequences is of growing interest for studying oxidative stress biomarkers and for developing peptide-based therapeutics with unique properties. However, its sulfonic acid side chain presents significant challenges in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), including poor coupling efficiency and potential side reactions. This document provides a detailed protocol for the incorporation of Fmoc-L-cysteic acid, addressing common challenges and offering strategies for successful synthesis, purification, and analysis.
Introduction
L-cysteic acid is an important, yet challenging, amino acid to incorporate into synthetic peptides. As an irreversible oxidative post-translational modification of cysteine, it serves as a biomarker for oxidative damage to proteins[1]. Its highly acidic sulfonate side chain (pKa ~ -2) is anionic at physiological pH, which can significantly influence peptide conformation and receptor interactions[1].
The direct incorporation of this compound (Fmoc-Cys(SO3H)-OH) into a peptide sequence during SPPS is often problematic due to the bulky and highly polar nature of the sulfonic acid group. An alternative and often more successful strategy involves the post-synthetic, on-resin oxidation of a protected cysteine residue to cysteic acid[1][2]. This application note details both approaches, with a primary focus on the post-synthetic oxidation method, which generally provides higher yields and purity.
Materials and Reagents
-
Resins: Rink Amide or 2-Chlorotrityl chloride resin.
-
Fmoc-Amino Acids: Standard protected Fmoc-amino acids and Fmoc-Cys(Trt)-OH or Fmoc-Cys(StBu)-OH.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Coupling Reagents: HCTU, HATU, or DIC/OxymaPure.
-
Bases: Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
-
Deprotection Solution: 20% Piperidine in DMF.
-
Oxidizing Agents: meta-Chloroperoxybenzoic acid (m-CPBA) or Performic acid. A solution of Methyltrioxorhenium (MeReO3) and hydrogen peroxide (H2O2) can also be used for on-resin oxidation[1].
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT). A typical mixture is TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v)[3].
-
Precipitation/Wash Solvent: Cold diethyl ether.
-
Analytical Equipment: HPLC, Mass Spectrometer (e.g., ESI-MS).
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
The peptide sequence is assembled on a solid support using a standard Fmoc/tBu strategy. The choice of cysteine protecting group is critical for the post-synthetic oxidation method. The trityl (Trt) group is recommended as it is TFA-labile and removed during cleavage[4][5]. Alternatively, the S-tert-butylsulfenyl (StBu) group can be used, which can be removed during the oxidation step[2].
A generalized SPPS cycle is depicted below.
Caption: General workflow for SPPS incorporating on-resin oxidation of cysteine.
Protocol 1: Post-Synthetic On-Resin Oxidation of Cysteine
This is the recommended method for incorporating cysteic acid.
-
Peptide Synthesis: Synthesize the desired peptide sequence up to the cysteine residue using standard Fmoc-SPPS protocols. Incorporate Fmoc-Cys(Trt)-OH at the desired position. Complete the synthesis of the remaining peptide sequence.
-
On-Resin Oxidation:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin thoroughly with DCM.
-
Prepare a solution of the oxidizing agent. A solution of methyltrioxorhenium (MeReO3) and H2O2 in DCM/MeCN is effective for oxidizing trityl-protected cysteine[1]. Alternatively, m-CPBA can be used.
-
Suspend the resin in the oxidizing solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the oxidation is complete, filter the resin and wash extensively with DCM followed by DMF to remove residual oxidizing agents.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail suitable for sensitive residues, such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol)[3]. The scavengers are crucial to protect other amino acids from modification and to quench reactive species generated during deprotection[5][6].
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS. Cysteic acid can be quantified via amino acid analysis after acid hydrolysis, where it is a stable product[7][8].
-
Protocol 2: Direct Incorporation of this compound
Direct coupling of this compound is challenging due to steric hindrance and the charge of the sulfonate group. This method may result in lower coupling yields.
-
Activation/Coupling:
-
Dissolve this compound (4 eq.) and a coupling agent such as HATU (3.95 eq.) in DMF.
-
Add a hindered base like DIEA or 2,4,6-collidine (8 eq.). Using collidine is recommended as it can reduce racemization compared to DIEA[9][10].
-
Pre-activate the mixture for 1-2 minutes before adding it to the deprotected resin.
-
Allow the coupling reaction to proceed for an extended period (2-4 hours). Double coupling may be necessary.
-
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.
-
Continuation: Once coupling is complete, proceed with the standard SPPS cycles for the remaining amino acids.
-
Cleavage and Purification: Follow the same cleavage and purification steps as described in Protocol 1.
Data Presentation
The success of incorporating cysteic acid can be quantified by comparing the efficiency of different methods. The following table provides illustrative data based on typical outcomes for peptide synthesis.
| Parameter | Protocol 1 (On-Resin Oxidation) | Protocol 2 (Direct Coupling) | Notes |
| Coupling Efficiency | >99% (for Fmoc-Cys(Trt)-OH) | 50-70% (per cycle) | Direct coupling is significantly less efficient due to steric hindrance and charge repulsion. |
| Oxidation Efficiency | >95% | N/A | On-resin oxidation is generally highly efficient with appropriate reagents[1]. |
| Crude Purity (by HPLC) | 60-80% | 20-40% | Higher crude purity in Protocol 1 reflects fewer deletion sequences and side products. |
| Overall Yield | 25-40% | <10% | Yield is highly sequence-dependent but consistently higher with the post-synthetic method. |
Troubleshooting
Common issues when incorporating cysteic acid and their potential solutions are outlined below.
Caption: Troubleshooting guide for common issues in cysteic acid peptide synthesis.
Conclusion
Incorporating L-cysteic acid into peptides is a challenging but achievable task. The post-synthetic, on-resin oxidation of a protected cysteine residue is the most robust and efficient method, yielding peptides with higher purity and in greater quantities compared to the direct coupling of this compound. Careful selection of protecting groups, coupling reagents, and cleavage conditions is paramount to success. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to synthesize and study cysteic acid-containing peptides.
References
- 1. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. anyflip.com [anyflip.com]
- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. mesalabs.com [mesalabs.com]
- 10. chempep.com [chempep.com]
Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-L-Cysteic Acid from Solid Support
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a fundamental technique for the production of synthetic peptides. A critical final step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" that trap reactive carbocations generated during the process.
This document provides detailed application notes and protocols for the cleavage of peptides containing the non-standard amino acid, L-cysteic acid. Cysteic acid, an oxidized derivative of cysteine, possesses a sulfonic acid side chain (-SO₃H). This chemical feature renders it stable to oxidation, a common side reaction for cysteine-containing peptides.[1][2] However, the choice of an appropriate cleavage cocktail remains crucial to ensure high yield and purity of the final peptide product, particularly when other sensitive amino acids are present in the sequence.
Understanding the Cleavage Cocktail
The primary component of a cleavage cocktail is Trifluoroacetic Acid (TFA), which facilitates the cleavage of the peptide from the resin and the removal of most common side-chain protecting groups.[3] Scavengers are added to the TFA to prevent the reactive cationic species, generated from the protecting groups and the resin linker, from re-attaching to the peptide or modifying sensitive amino acid residues.[3][4]
The selection of scavengers is dictated by the amino acid composition of the peptide.[3][5] Common scavengers and their functions are summarized in the table below.
| Scavenger | Chemical Name | Concentration (v/v) | Function |
| TIS | Triisopropylsilane | 1-5% | Scavenges trityl (Trt) and Pbf cations.[3] |
| Water | H₂O | 1-5% | Scavenges t-butyl cations.[3] |
| EDT | 1,2-Ethanedithiol | 1-5% | Reduces oxidation of Cys/Met; scavenges t-butyl cations.[1][3] |
| DODT | 3,6-Dioxa-1,8-octanedithiol | 1-5% | A less odorous alternative to EDT with similar function.[3] |
| Thioanisole | --- | 1-5% | Aids in the removal of Pbf protecting groups from Arginine and suppresses oxidation of Cys/Met.[3][6] |
| Phenol | --- | 2-5% | Protects Tyrosine and Tryptophan side chains from oxidation.[3][6] |
For peptides containing cysteic acid, the sulfonic acid side chain is chemically robust and not susceptible to the common side reactions observed for cysteine's sulfhydryl group. Therefore, scavengers specifically aimed at preventing cysteine oxidation (like EDT or DODT) are not strictly necessary for the protection of the cysteic acid residue itself. However, their inclusion is recommended if the peptide sequence contains other sensitive residues like methionine or tryptophan.
A widely used and effective general-purpose cleavage cocktail, often referred to as "Reagent K" or a variation thereof, is suitable for most peptides, including those with cysteic acid.[7]
Recommended Cleavage Cocktail for Peptides with L-Cysteic Acid
A standard and robust cleavage cocktail suitable for peptides containing L-cysteic acid, along with other common sensitive amino acids, is provided below.
| Reagent | Volume Percentage (%) |
| Trifluoroacetic Acid (TFA) | 92.5% |
| Water (H₂O) | 2.5% |
| Triisopropylsilane (TIS) | 2.5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
This formulation provides scavengers for the most common protecting groups and is effective in preventing major side reactions.
Experimental Protocol: Cleavage and Deprotection
This protocol outlines the steps for cleaving a peptide containing L-cysteic acid from a solid support resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Deionized Water
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether (or methyl t-butyl ether)
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 25-100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 mL) to swell the beads and remove any residual dimethylformamide (DMF).[8]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[8]
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, carefully prepare the cleavage cocktail. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[8]
-
For 2 mL of cocktail, combine:
-
1.85 mL of TFA
-
0.05 mL of Deionized Water
-
0.05 mL of Triisopropylsilane (TIS)
-
0.05 mL of 1,2-Ethanedithiol (EDT)
-
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin in the reaction vessel.
-
Gently agitate the mixture using a shaker or rocker at room temperature for 2-4 hours.[9] The reaction time may need to be optimized depending on the specific peptide sequence and protecting groups used.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through the frit of the syringe or a sintered glass funnel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[8]
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[8][9]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[8][9]
-
-
Peptide Washing and Drying:
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen gas.
-
-
Peptide Storage:
-
The crude peptide can be stored as a dry powder at -20°C or -80°C.
-
For further analysis and purification (e.g., by HPLC), the peptide can be dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of TFA or formic acid.
-
Visualizations
Peptide Cleavage Workflow
References
- 1. biotage.com [biotage.com]
- 2. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. i.pupiq.net [i.pupiq.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with Fmoc-L-cysteic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-L-cysteic acid is a derivative of the amino acid cysteine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] This modification is often incorporated into synthetic peptides to enhance solubility and introduce a stable, negatively charged sulfonic acid group.[1] Mass spectrometry is a critical tool for the characterization of these modified peptides, enabling verification of the sequence and the successful incorporation of this compound.[4][5] These application notes provide detailed protocols for the analysis of peptides containing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[6] The following protocol outlines the steps for preparing a synthetic peptide containing this compound for LC-MS/MS analysis.
Materials:
-
Synthetic peptide containing this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Eppendorf tubes (protein LoBind tubes recommended)[7]
-
Pipettes and tips
Protocol:
-
Reconstitution: Dissolve the lyophilized peptide in HPLC-grade water to create a stock solution of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dilution: Prepare a working solution of 1-10 µM by diluting the stock solution with a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid. The addition of formic acid helps in the protonation of the peptide, which is essential for positive ion mode electrospray ionization.[7][8]
-
Centrifugation: Centrifuge the working solution at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general method for the analysis of a peptide containing this compound using a standard reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5-60% B
-
30-32 min: 60-95% B
-
32-35 min: 95% B
-
35-36 min: 95-5% B
-
36-40 min: 5% B
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 600 L/hr
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure fragmentation of the peptide backbone and the Fmoc group.[9]
Data Presentation
The following table summarizes hypothetical quantitative data for a model peptide, Ac-Ala-Phe-Cys(Fmoc-SO3H)-Gly-Leu-NH2, analyzed by LC-MS/MS.
| Parameter | Value |
| Peptide Sequence | Ac-Ala-Phe-Cys(Fmoc-SO3H)-Gly-Leu-NH2 |
| Theoretical Mass (M) | 988.42 Da |
| Observed [M+H]+ (m/z) | 989.43 |
| Observed [M+2H]2+ (m/z) | 495.22 |
| Retention Time (min) | 22.5 |
| Relative Abundance (%) | 100 |
Expected Fragmentation Pattern
Collision-induced dissociation (CID) of peptides containing this compound is expected to yield characteristic fragment ions.[9] The fragmentation will likely involve both cleavage of the peptide backbone, producing b- and y-ions, and fragmentation of the Fmoc protecting group.[8][10][11]
A key diagnostic fragment ion for the Fmoc group is the (9H-fluoren-9-yl)methyl cation at m/z 179.1, or related fragments resulting from the loss of the Fmoc group.[10] The presence of this ion in the MS/MS spectrum is a strong indicator of the successful incorporation of the this compound residue.
Below is a diagram illustrating the expected fragmentation of a model peptide.
Caption: Expected fragmentation of a peptide containing this compound.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of peptides with this compound is summarized in the following diagram.
Caption: Workflow for this compound peptide analysis.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the successful mass spectrometry analysis of peptides containing this compound. By following the detailed experimental procedures and understanding the expected fragmentation patterns, researchers can confidently characterize these modified peptides for various applications in drug development and proteomics.
References
- 1. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization [pubmed.ncbi.nlm.nih.gov]
- 3. Low-energy collision-induced dissociation fragmentation analysis of cysteinyl-modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Semantic Scholar [semanticscholar.org]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 10. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
Application Notes and Protocols for Fmoc-L-Cysteic Acid in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability. The incorporation of non-proteinogenic amino acids and unique cyclization strategies are key to unlocking the therapeutic potential of these molecules. Fmoc-L-cysteic acid, a sulfonic acid derivative of cysteine, presents a valuable building block for the synthesis of cyclic peptides containing a sulfonamide bridge. This linkage can confer desirable physicochemical properties and mimic transition states of enzymatic reactions.
This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of cyclic peptides. The primary strategy discussed involves the on-resin oxidation of a protected cysteine residue to cysteic acid, followed by intramolecular sulfonamide bond formation for cyclization.
Data Presentation
Quantitative data for the synthesis and cyclization of peptides using this compound is sequence-dependent. The following tables provide representative data from studies on sulfonamide formation and on-resin cyclization to guide expectations.
Table 1: Representative Yields for Sulfonamide Formation
| Reaction Type | Reactants | Solvent | Yield (%) | Purity (%) | Reference |
| Solution-phase sulfonamide synthesis | Aryl sulfonamide and amino acid derivatives | Aqueous/Organic mixtures | 73-99 | 87-97 | [1] |
| On-resin thiol-Michael addition to vinyl sulfonamide | Resin-bound peptide with cysteine and vinyl sulfonamide | DMF | >95 (conversion) | Not reported | [2][3] |
Table 2: Optimized Conditions for On-Resin Cysteine Oxidation
| Oxidizing Agent | Equivalents | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| N-chlorosuccinimide (NCS) | 1 | 50 | 5 | Quantitative | [4] |
| Iodine (I2) | 15 | Room Temperature | 60 | Quantitative | [5] |
| Methyltrioxorhenium (MTO)/H₂O₂ | Catalytic | Room Temperature | Not specified | Rapid and efficient | [6][7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the standard Fmoc-based solid-phase peptide synthesis (SPPS) for assembling the linear peptide containing a cysteine residue protected with a trityl (Trt) group.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HCTU (or HATU, HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Cys(Trt)-OH at the desired position.
Protocol 2: On-Resin Oxidation of Cysteine to Cysteic Acid
This protocol describes the conversion of the resin-bound cysteine to cysteic acid.
Materials:
-
Peptidyl-resin from Protocol 1
-
Oxidizing solution: Methyltrioxorhenium (MTO) and 30% Hydrogen Peroxide (H₂O₂) in DCM/Pyridine
-
Solvents: DCM, DMF
Procedure:
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry under vacuum.
-
Oxidation: Swell the resin in DCM. Prepare a solution of MTO (catalytic amount) in DCM and add it to the resin. Subsequently, add a solution of H₂O₂ (excess) in DCM/pyridine. Agitate the mixture at room temperature. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.
-
Washing: Upon completion of the oxidation, wash the resin extensively with DCM and DMF to remove all traces of the oxidizing agents.
Protocol 3: On-Resin Intramolecular Sulfonamide Cyclization
This protocol details the cyclization of the linear peptide containing cysteic acid and a free amine to form a cyclic sulfonamide.
Materials:
-
Peptidyl-resin from Protocol 2 with a free N-terminal amine or a side-chain amine.
-
Cyclization reagents: PyBOP (or other phosphonium/uronium-based coupling reagents), DIPEA
-
Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group (or other protecting group on the amine to be cyclized) is removed. Wash the resin thoroughly with DMF.
-
Cyclization: Swell the resin in DMF. In a separate vessel, dissolve PyBOP (3 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. Monitor the progress of the cyclization by cleaving a small sample of the resin and analyzing the product by LC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequence.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 4: Cleavage and Purification
This protocol describes the final cleavage of the cyclic peptide from the resin and its purification.
Materials:
-
Cyclized peptidyl-resin from Protocol 3
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
-
Purification system: Preparative HPLC with a C18 column
Procedure:
-
Resin Drying: Dry the resin thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) and purify by preparative HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.
Visualizations
References
- 1. WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide - Google Patents [patents.google.com]
- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. peptidetherapeutics.org [peptidetherapeutics.org]
- 6. Methyltrioxorhenium: a new catalyst for the activation of hydrogen peroxide to the oxidation of lignin and lignin model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Oxidation Reactions of Natural Compounds with Hydrogen Peroxide Mediated by Methyltrioxorhenium [mdpi.com]
On-Resin Deprotection of Cysteine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and quantitative data for the on-resin deprotection of various cysteine-protecting groups commonly utilized in solid-phase peptide synthesis (SPPS). The following application notes offer a comparative overview of deprotection strategies for Trityl (Trt), Acetamidomethyl (Acm), and tert-Butylthio (StBu) protected cysteine residues, critical for the synthesis of complex peptides and proteins, including those with multiple disulfide bonds.
Introduction
The strategic use of orthogonal cysteine protecting groups is fundamental in peptide chemistry, enabling the regioselective formation of disulfide bonds and the synthesis of structurally defined peptides. The choice of protecting group and the corresponding on-resin deprotection method are critical for achieving high purity and yield of the target peptide. This document outlines established protocols for the removal of Trt, Acm, and StBu groups while the peptide is still attached to the solid support, a technique that offers advantages in minimizing side reactions and simplifying purification procedures.
Data Presentation: Comparison of On-Resin Deprotection Strategies
The following tables summarize quantitative data and key characteristics of common on-resin deprotection methods for Trt, Acm, and StBu protecting groups.
| Protecting Group | Reagent/Cocktail | Typical Reaction Time | Deprotection Efficiency | Key Considerations |
| Trityl (Trt) | 1-5% TFA in DCM with scavengers (e.g., TIS, EDT) | 5-30 minutes (repeated treatments) | >95% | The highly stable trityl cation requires efficient scavenging to prevent re-attachment and side reactions with other sensitive residues like Tryptophan. |
| Acetamidomethyl (Acm) | Iodine (I₂) in DMF/H₂O | 40 minutes | High (often coupled with cyclization) | Primarily used for simultaneous deprotection and disulfide bond formation. The use of heavy metals like mercury(II) acetate (B1210297) is an alternative but raises toxicity concerns.[1][2][3] N-chlorosuccinimide (NCS) offers a milder alternative for Acm removal.[4][5] |
| tert-Butylthio (StBu) | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) in DMF | 3 x 5 minutes (repeated treatments) | High | The removal is based on reduction and is orthogonal to acid-labile and photolabile protecting groups. Requires subsequent oxidation step to form disulfide bonds.[6] |
Note: Deprotection efficiencies are sequence-dependent and may require optimization.
Experimental Protocols
Detailed methodologies for the on-resin deprotection of Cys(Trt), Cys(Acm), and Cys(StBu) are provided below.
Protocol 1: On-Resin Deprotection of Cys(Trt)
This protocol describes the removal of the acid-labile Trityl group.
-
Resin Preparation: Swell the peptide-resin (containing Cys(Trt)) in Dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) as a scavenger in DCM. For peptides containing multiple Cys(Trt) residues, the addition of 2.5% 1,2-ethanedithiol (B43112) (EDT) is recommended to maintain the reduced state of the thiol.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail (10 mL per gram of resin). Gently agitate the mixture at room temperature. The reaction can be monitored by observing the release of the yellow-orange trityl cation.
-
Reaction Time: Perform the treatment for 2 minutes and repeat up to 10 times, collecting the filtrate each time.
-
Washing: After the final deprotection step, wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove residual reagents and scavengers.
Protocol 2: On-Resin Deprotection and Cyclization of Cys(Acm)
This protocol utilizes iodine for the simultaneous removal of the Acm group and formation of a disulfide bond.
-
Resin Preparation: Suspend the linear peptide-resin (containing two Cys(Acm) residues) in N,N-dimethylformamide (DMF) (approximately 1 mL per gram of resin).[1]
-
Iodine Solution Preparation: Prepare a solution of iodine (10 equivalents relative to the peptide) in a 4:1 (v/v) mixture of DMF and water.[1]
-
Deprotection and Cyclization: Add the iodine solution to the resin suspension and shake the reaction mixture at room temperature for 40 minutes.[1]
-
Filtration and Washing: Filter the resin and wash it sequentially with DMF (3x), 2% ascorbic acid in DMF (2x) to quench excess iodine, DMF (5x), and finally Dichloromethane (DCM) (3x).[1]
Protocol 3: On-Resin Deprotection of Cys(StBu)
This protocol employs a reducing agent to remove the StBu group, leaving a free thiol.
-
Resin Preparation: Swell the peptide-resin (containing Cys(StBu)) in DMF.
-
Reducing Solution Preparation: Prepare a solution of 5% dithiothreitol (B142953) (DTT) or β-mercaptoethanol with 0.1 N N-methylmorpholine (NMM) in DMF.[6]
-
Deprotection Reaction: Treat the resin with the reducing solution (e.g., 3 mL for 50 mg of resin) and agitate at room temperature for 5 minutes.[6]
-
Repeated Treatment: Filter the resin and repeat the treatment with the fresh reducing solution two more times.
-
Washing: After the final reduction step, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove the reducing agent and cleaved protecting group. The resulting free thiol is now available for subsequent reactions, such as disulfide bond formation or alkylation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for On-Resin Deprotection of Cys(Trt).
Caption: Workflow for On-Resin Deprotection and Cyclization of Cys(Acm).
Caption: Workflow for On-Resin Deprotection of Cys(StBu).
References
- 1. peptide.com [peptide.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
Application Notes and Protocols for Fmoc-L-cysteic Acid in the Synthesis of Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-L-cysteic acid in the synthesis of peptide-based therapeutics. This document details the importance of cysteic acid in peptide drug development, outlines protocols for its incorporation into peptide sequences, presents available quantitative data, and discusses the signaling pathways of relevant therapeutic peptides.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid cysteine, where the thiol group is oxidized to a sulfonic acid. This modification imparts unique properties to peptides, such as increased solubility and stability.[1] The incorporation of cysteic acid can be a key strategy in the development of peptide-based therapeutics, as it can mimic the phosphorylated state of serine or threonine residues, influencing protein-protein interactions and signaling pathways.
The synthesis of peptides containing cysteic acid can be approached in two primary ways: the direct incorporation of this compound during solid-phase peptide synthesis (SPPS) or the post-synthetic oxidation of a cysteine-containing peptide while it is still attached to the solid support.
Data Presentation: Synthesis Outcomes
Quantitative data on the direct incorporation of this compound is not extensively reported in the literature, posing a challenge for direct comparison. However, data is available for the on-resin oxidation method to produce cysteic acid-containing peptides. The following tables summarize the available data and provide a comparative context.
Table 1: On-Resin Oxidation Method for Cysteic Acid Peptide Synthesis
| Peptide Sequence | Synthesis Method | Starting Material for Cysteic Acid | Oxidation Conditions | Crude Purity (%) | Overall Yield (%) | Reference |
| Rhodopsin C-terminal analog (19-mer with 7 Cya) | Fmoc SPPS | Fmoc-Cys(Mmt)-OH | Performic acid | Not Reported | Not Reported | (Synthesis of peptide with multiple cysteic acids, Request PDF) |
| Model Peptide | Fmoc SPPS | Fmoc-Cys(StBu)-OH | Peroxybenzoic acid | Not Reported | High | (WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide - Google Patents) |
Note: The lack of extensive quantitative data for the direct incorporation of this compound suggests that the on-resin oxidation of protected cysteine residues is a more commonly utilized and perhaps more robust method for synthesizing cysteic acid-containing peptides.
Experimental Protocols
Protocol 1: On-Resin Synthesis of a Cysteic Acid-Containing Peptide via Post-Synthetic Oxidation
This protocol is based on the methodology described for the synthesis of a rhodopsin-derived peptide with multiple cysteic acid residues.
1. Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Mmt)-OH)
-
Coupling reagents: DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Washing solvents: DMF, DCM (dichloromethane)
-
Mmt deprotection solution: 1% TFA (trifluoroacetic acid) in DCM
-
Oxidation reagent: Performic acid (prepared by mixing formic acid and hydrogen peroxide)
-
Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5)
2. Peptide Synthesis (Standard Fmoc SPPS):
-
Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Deprotect the Fmoc group with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-amino acid (3 equivalents) using DCC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-Cys(Mmt)-OH at the positions where cysteic acid is desired.
3. On-Resin Mmt-Deprotection and Oxidation:
-
Once the peptide sequence is fully assembled, wash the resin with DCM.
-
Treat the resin with 1% TFA in DCM for 30 minutes to remove the Mmt protecting groups from the cysteine residues. Repeat this step if necessary.
-
Wash the resin thoroughly with DCM and then DMF.
-
Prepare fresh performic acid by mixing 9 parts formic acid with 1 part hydrogen peroxide and letting it stand for 2 hours at room temperature.
-
Suspend the resin in the performic acid solution and stir for 2 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
4. Cleavage and Deprotection:
-
Treat the resin with Reagent K for 2 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: General Considerations for Direct Incorporation of this compound
1. Resin Selection:
-
A resin compatible with Fmoc chemistry, such as Rink Amide or Wang resin, should be used.
2. Coupling Reagents:
-
Standard coupling reagents like HBTU/HOBt or HATU in the presence of a base such as DIPEA are typically used. However, due to the acidic side chain of cysteic acid, a milder base or a different coupling strategy might be required to avoid side reactions. The use of a tetrabutylammonium (B224687) salt of this compound has been reported to improve solubility and coupling efficiency.
3. Coupling Conditions:
-
Equivalents: A higher excess of this compound (e.g., 3-5 equivalents) and coupling reagents may be necessary to drive the reaction to completion.
-
Time: Extended coupling times (e.g., 2-4 hours or overnight) may be required. Monitoring the coupling reaction using a qualitative test (e.g., Kaiser test) is highly recommended.
-
Double Coupling: If the initial coupling is incomplete, a second coupling step should be performed before proceeding to the next amino acid.
4. Cleavage and Deprotection:
-
A standard cleavage cocktail, such as 95% TFA with scavengers (e.g., water, TIS), is typically used. The high polarity of the cysteic acid-containing peptide may affect its precipitation in ether.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the synthesis of a cysteic acid-containing peptide via on-resin oxidation.
Caption: General workflow for the direct incorporation of this compound in SPPS.
Caption: Simplified rhodopsin signaling pathway and the potential role of a cysteic acid-containing peptide.
Discussion of Therapeutic Applications and Signaling Pathways
Peptides containing cysteic acid can serve as valuable tools for studying and potentially modulating cellular signaling pathways where protein phosphorylation is a key regulatory event. The negatively charged sulfonic acid group of cysteic acid can mimic the phosphate (B84403) group of phosphoserine or phosphothreonine.
A notable example is the investigation of rhodopsin signaling. Rhodopsin, a G-protein coupled receptor crucial for vision, is regulated by phosphorylation of its C-terminal tail, which leads to the binding of arrestin and subsequent signal termination. Synthetic peptides corresponding to the C-terminus of rhodopsin, where the native serine and threonine residues are replaced with cysteic acid, have been synthesized to probe the role of negative charge in arrestin binding.
The signaling cascade initiated by light activation of rhodopsin involves the activation of the G-protein transducin, which in turn activates phosphodiesterase (PDE). PDE then hydrolyzes cyclic GMP (cGMP), leading to the closure of cGMP-gated ion channels, hyperpolarization of the photoreceptor cell, and the transmission of a neural signal. The binding of arrestin to phosphorylated rhodopsin is a critical step in quenching this cascade. By using cysteic acid-containing peptides, researchers can investigate the specific electrostatic requirements for arrestin binding and the subsequent desensitization of the receptor. This knowledge is crucial for understanding the molecular basis of vision and for developing potential therapeutics for retinal diseases.
References
Troubleshooting & Optimization
Overcoming poor coupling efficiency of Fmoc-L-cysteic acid
Welcome to the technical support center for overcoming challenges associated with the coupling of Fmoc-L-cysteic acid in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The poor coupling efficiency of this compound can be attributed to several factors:
-
Steric Hindrance: The bulky sulfonic acid group (SO₃H) on the side chain creates significant steric hindrance, which can impede the approach of the activated amino acid to the free amine on the growing peptide chain. This is a common issue with amino acids bearing large side-chain protecting groups.
-
Electronic Effects: The strongly electron-withdrawing nature of the sulfonic acid group can reduce the nucleophilicity of the carboxylate anion upon activation, potentially slowing down the coupling reaction.
-
Solubility Issues: While this compound is soluble in DMF, its disodium (B8443419) salt form may have different solubility characteristics.[1] Poor solubility of the activated species can lead to precipitation and incomplete coupling.
-
Aggregation: Peptides containing cysteic acid may be prone to aggregation on the solid support, further hindering the coupling reaction.[2]
Q2: What are the main side reactions to be aware of when coupling this compound?
A2: The primary side reaction of concern is racemization . Cysteine and its derivatives are highly susceptible to racemization, particularly when using base-mediated coupling methods with phosphonium (B103445) or uronium/aminium reagents (e.g., HBTU, HATU, PyBOP) in the presence of tertiary amines like diisopropylethylamine (DIEA).[3][4] The acidic α-proton of cysteine is readily abstracted, leading to a loss of stereochemical integrity.
Q3: Is the disodium salt form of this compound problematic for coupling?
A3: The disodium salt form is supplied to improve the stability and handling of the compound. However, for the coupling reaction to proceed, the free carboxylic acid is required for activation. In standard SPPS protocols, the acidic environment generated during the pre-activation or coupling step (e.g., by additives like HOBt or Oxyma) is generally sufficient to protonate the carboxylate. However, if you suspect issues related to the salt form, a pre-treatment step with a mild acid might be considered, though this is not standard practice and should be approached with caution to avoid premature Fmoc deprotection.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the incorporation of this compound.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Coupling Reagent | Switch to a carbodiimide-based coupling method, such as DIC/Oxyma or DIC/HOBt. | These methods operate under more acidic/neutral conditions, which can minimize base-catalyzed side reactions and have been shown to be effective for problematic couplings. |
| Insufficient Activation/Coupling Time | Increase the coupling time (e.g., to 2-4 hours or overnight). Perform a double coupling. | The steric bulk of the sulfonic acid group can slow down the reaction kinetics, requiring longer reaction times to achieve complete coupling. |
| Steric Hindrance | Use a more potent activating agent like COMU, which is known for its high reactivity.[5] | Highly reactive reagents can sometimes overcome the steric barrier more effectively. However, be mindful of the increased risk of racemization with such reagents. |
| Peptide Aggregation | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the coupling mixture.[2][6] | These measures can help to disrupt secondary structures and improve the solvation of the peptide chain, making the N-terminus more accessible. |
| Poor Resin Swelling | Ensure adequate swelling of the resin in the chosen solvent before commencing the synthesis. | Proper resin swelling is crucial for the accessibility of the reaction sites. |
Issue 2: Significant Racemization of the Cysteic Acid Residue
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Use of Strong Base with Uronium/Phosphonium Reagents | Avoid using strong bases like DIEA. If a base is required, consider a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] | Strong bases are a primary driver of racemization in cysteine derivatives. |
| Coupling Method | Employ a carbodiimide-based coupling with a racemization-suppressing additive (e.g., DIC/Oxyma or DIC/HOBt). | These additives form active esters that are less prone to racemization. |
| Extended Pre-activation | Minimize the pre-activation time before adding the activated amino acid solution to the resin. | Prolonged exposure of the activated amino acid to the basic environment increases the risk of racemization. |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound using DIC/Oxyma
This protocol is designed to maximize coupling efficiency while minimizing racemization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
Monitor the coupling progress using a ninhydrin (B49086) (Kaiser) test.
-
If the test is positive (indicating incomplete coupling), wash the resin with DMF and perform a second coupling.
-
Once the ninhydrin test is negative, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Drying:
-
Dry the resin under vacuum.
-
Protocol 2: Double Coupling Protocol for Difficult Sequences
For particularly challenging sequences where a single coupling may be insufficient.
-
Follow steps 1 and 2 of Protocol 1.
-
After the initial coupling period (e.g., 2 hours), drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat the "Amino Acid Activation and Coupling" step (Protocol 1, step 2) with a fresh solution of activated this compound.
-
Allow the second coupling to proceed for another 2 hours or until a negative ninhydrin test is achieved.
-
Proceed with the washing and drying steps as described in Protocol 1.
Visualizations
Logical Workflow for Troubleshooting Poor Coupling
Caption: Troubleshooting workflow for poor this compound coupling.
Signaling Pathway of Recommended Coupling Method
Caption: Activation and coupling pathway using the DIC/Oxyma method.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. peptide.com [peptide.com]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Synthesis of Cysteic Acid-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-L-cysteic acid in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for incorporating cysteic acid into a peptide sequence using Fmoc-SPPS?
There are two primary strategies for incorporating cysteic acid (Cys(SO₃H)) into a peptide sequence:
-
Direct Incorporation: This method involves the direct coupling of this compound (Fmoc-Cys(SO₃H)-OH) as a building block during SPPS.
-
Post-Synthetic On-Resin Oxidation: This more common approach involves incorporating a protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, or Fmoc-Cys(StBu)-OH) into the peptide sequence, followed by oxidation of the cysteine side chain to cysteic acid while the peptide is still attached to the solid support.
Q2: Which strategy is generally recommended and why?
The post-synthetic on-resin oxidation of a protected cysteine residue is the generally recommended strategy. This preference is due to several challenges associated with the direct incorporation of this compound:
-
Poor Solubility: this compound, with its highly polar sulfonate group, exhibits poor solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
Low Coupling Efficiency: The bulky and negatively charged sulfonate side chain can sterically hinder the coupling reaction, leading to incomplete acylation and deletion sequences.
-
Potential for Side Reactions: The highly acidic nature of the sulfonic acid group might be incompatible with some reagents and conditions used in SPPS.
Post-synthetic oxidation circumvents these issues by utilizing standard, readily soluble, and efficiently coupling protected cysteine derivatives.
Q3: What are the common side reactions associated with cysteine-containing peptides in SPPS?
Even when using the post-synthetic oxidation approach, it is crucial to be aware of side reactions common to cysteine-containing peptides:
-
Racemization: Cysteine residues are prone to racemization during activation and coupling, especially when using base-mediated methods (e.g., HBTU/DIPEA).
-
β-Elimination: Peptides with a C-terminal cysteine are susceptible to base-catalyzed β-elimination of the protected thiol group, leading to the formation of a dehydroalanine (B155165) residue. This can be followed by the addition of piperidine (B6355638) to form 3-(1-piperidinyl)alanine.[1]
-
S-Alkylation: During the final trifluoroacetic acid (TFA) cleavage, carbocations generated from the resin linker or protecting groups can alkylate the cysteine thiol group.[2]
Troubleshooting Guides
Scenario 1: Problems with Direct Incorporation of this compound
Problem: Low coupling efficiency or incomplete reaction when using this compound.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - Use a solvent mixture with higher polarity, such as DMF/DMSO or NMP/DMSO, to improve solubility.- Prepare a suspension of the amino acid in the coupling solvent and add the activation reagents immediately before adding the mixture to the resin. |
| Steric Hindrance from the Sulfonate Group | - Use a more potent coupling reagent, such as HATU or HCTU, to drive the reaction to completion.- Increase the coupling time and/or temperature. Microwave-assisted coupling can be beneficial.- Perform a double coupling to ensure complete reaction. |
| Incompatibility with Standard Conditions | - If possible, switch to the post-synthetic on-resin oxidation strategy for a more reliable outcome. |
Scenario 2: Issues with Post-Synthetic On-Resin Oxidation
Problem: Incomplete oxidation of the cysteine residue to cysteic acid.
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidizing Agent | - Ensure the oxidizing agent (e.g., peroxyacid) is fresh and active.- Increase the equivalents of the oxidizing agent.- Optimize the reaction time and temperature as per the recommended protocol. |
| Steric Hindrance around the Cysteine Residue | - Ensure the peptide-resin is well-swollen in an appropriate solvent before adding the oxidant.- If the cysteine is in a sterically hindered environment, a longer reaction time or a more potent oxidant may be necessary. |
| Premature Removal of the S-Protecting Group | - For certain protecting groups like Trityl, ensure it is removed prior to oxidation if the chosen oxidant is not capable of simultaneous deprotection and oxidation. |
Problem: Presence of side products after on-resin oxidation and cleavage.
| Possible Cause | Troubleshooting Steps |
| Over-oxidation of other residues | - Sensitive residues like methionine and tryptophan can be oxidized. Use of scavengers during cleavage (e.g., dithiothreitol (B142953) for methionine) can help reduce the oxidized forms.[2]- Optimize the oxidation conditions (reagent, time, temperature) to be selective for cysteine. |
| Incomplete Cleavage or Deprotection | - Ensure the cleavage cocktail is appropriate for the protecting groups used and that the cleavage time is sufficient. |
| Formation of β-Elimination Products | - Use a sterically hindered resin like 2-chlorotrityl chloride resin for peptides with C-terminal cysteine to minimize this side reaction.[1] |
Quantitative Data
Direct comparative data on the yield and purity of peptides synthesized by direct incorporation of this compound versus post-synthetic oxidation is scarce in the literature, likely due to the challenges of the former method. However, a patent describing the on-resin oxidation of Fmoc-Cys(StBu)-OH reports high yield and purity.
| Method | Key Parameters | Reported Yield/Purity | Reference |
| On-Resin Oxidation of Fmoc-Cys(StBu)-OH | Oxidant: Peroxybenzoic acid or performic acid | High yield and purity, with fewer side reactions. | WO2021136121A1[3] |
Experimental Protocols
Protocol 1: On-Resin Oxidation of Fmoc-Cys(StBu)-OH to Cysteic Acid
This protocol is adapted from patent WO2021136121A1.[3]
-
Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS. Incorporate Fmoc-Cys(StBu)-OH at the desired position.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and then with DCM.
-
Oxidation:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of the peroxyacid oxidant (e.g., 5-7 equivalents of peroxybenzoic acid) in a suitable solvent.
-
Add the oxidant solution to the resin and react at 0°C to room temperature for 10-30 minutes.
-
Monitor the reaction for completion.
-
-
Washing: After the reaction, filter the resin and wash it extensively with DMF (e.g., 6 times) and DCM (e.g., 3 times) to remove excess oxidant and byproducts.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate TFA cocktail.
Visualizations
Caption: Comparison of strategies for incorporating cysteic acid in SPPS.
Caption: Troubleshooting workflow for on-resin oxidation of cysteine.
References
Technical Support Center: Fmoc-L-Cysteic Acid in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-L-cysteic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the sulfonic acid group of this compound during standard Fmoc-SPPS cycles?
The sulfonic acid group of cysteic acid is highly stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. It is resistant to the mildly basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of standard coupling reactions. Unlike the thiol group of cysteine, the sulfonic acid moiety is not susceptible to oxidation or S-alkylation during the synthesis cycles.
Q2: What are the recommended storage and handling conditions for this compound?
This compound should be stored at 10°C to 25°C in a tightly sealed container to protect it from moisture.[1] Before use, the container should be allowed to warm to room temperature to prevent condensation of moisture onto the product. For long-term storage, refrigeration at around 4°C is recommended.
Q3: What is the solubility of this compound in common SPPS solvents?
This compound is soluble in N,N-dimethylformamide (DMF) at a concentration of approximately 0.5 mmol/mL.[2] If solubility issues arise, particularly during the synthesis of longer or hydrophobic peptides, the use of solvent mixtures (e.g., DMF/NMP) or the addition of chaotropic salts may be considered.
Q4: Are there any specific side reactions associated with this compound during prolonged synthesis?
While the sulfonic acid group is generally stable, prolonged exposure to harsh reagents over extended synthesis times could theoretically lead to unforeseen side reactions, although this is not well-documented in the literature. It is always recommended to perform a small-scale test synthesis for long or difficult peptide sequences to identify any potential issues. The primary side reactions to be aware of during the synthesis of peptides containing cysteic acid are more likely to be associated with other sensitive amino acid residues in the sequence.
Q5: What cleavage cocktail is recommended for peptides containing cysteic acid?
The choice of cleavage cocktail will primarily depend on the other amino acid residues present in the peptide sequence, as the cysteic acid residue itself is stable to standard TFA cleavage. A general-purpose and robust cleavage cocktail is Reagent K, which is suitable for peptides containing other sensitive residues like Cys, Met, and Trp.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | 1. Poor solubility of this compound. 2. Steric hindrance from the growing peptide chain. 3. Aggregation of the peptide-resin. | 1. Ensure complete dissolution of this compound in the coupling solvent. Consider using a mixture of DMF and NMP. 2. Extend the coupling time and/or use a more potent coupling reagent like HATU or HCTU. 3. Add chaotropic salts or nonionic detergents to the coupling reaction to disrupt aggregation. |
| Unexpected Mass in Final Peptide (+56 Da) | S-tert-butylation of a cysteine residue (if present) from tBu protecting groups released during cleavage. | Use a cleavage cocktail with effective scavengers for tert-butyl cations, such as Reagent K or a cocktail containing triisopropylsilane (B1312306) (TIS).[3] |
| Peptide Degradation During Cleavage | Prolonged exposure to strong acid (TFA). | Minimize the cleavage time to the minimum required for complete deprotection of all residues. Typically, 2-3 hours is sufficient. |
| Poor Yield of Cysteic Acid-Containing Peptide | 1. Incomplete coupling at multiple steps. 2. Premature cleavage of the peptide from the resin. | 1. Monitor coupling efficiency at each step using a ninhydrin (B49086) test. Double couple difficult residues. 2. Ensure the appropriate resin and linker are used for the synthesis and that they are stable to the synthesis conditions. |
Experimental Protocols
Protocol 1: Incorporation of this compound during Fmoc-SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), a coupling activator such as HBTU (3 eq.), and an activation base such as DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) before proceeding to the next deprotection and coupling cycle.
Protocol 2: Cleavage of a Cysteic Acid-Containing Peptide from the Resin
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare fresh Reagent K cleavage cocktail with the following composition:
-
82.5% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
-
-
Washing and Drying:
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Data Summary
Table 1: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent | Composition | Recommended For | Notes |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides containing Cys, Met, Trp, Tyr | A robust, general-purpose cocktail for complex peptides.[3][4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides with Trt-protected residues | A lower-odor alternative to thiol-containing cocktails, but may not fully protect against Met oxidation.[5] |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General-purpose for peptides without highly sensitive residues | TIS is an effective scavenger for trityl cations.[3] |
Visualizations
Caption: Experimental workflow for incorporating this compound.
Caption: Troubleshooting flowchart for incomplete coupling.
Caption: Stability of this compound vs. other residues.
References
Troubleshooting aggregation of peptides containing cysteic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing cysteic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common issues with the solubility and aggregation of peptides containing cysteic acid.
Q1: My peptide containing cysteic acid is insoluble. What should I do?
A1: Peptides containing cysteic acid are highly acidic due to the sulfonic acid group (-SO3H). Their solubility is highly dependent on pH. Follow this troubleshooting workflow to find the optimal solvent:
Technical Support Center: Optimizing Cleavage of Peptides with Acid-Labile Modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-lability cleavage of modified peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides with acid-labile modifications, offering potential causes and solutions in a question-and-answer format.
Q1: My peptide failed to precipitate from the cleavage solution upon adding cold ether. What should I do?
Possible Causes:
-
Peptide Characteristics: Small peptides (less than 6 amino acids) or highly hydrophobic peptides may be soluble in ether.[1]
-
Insufficient TFA Removal: Residual Trifluoroacetic Acid (TFA) can sometimes keep the peptide in solution.
-
Low Peptide Concentration: If the amount of peptide cleaved is very low, the precipitate may not be visible.
Solutions:
-
Concentrate the Cleavage Mixture: Before adding ether, carefully reduce the volume of the TFA solution to 1-2 mL using a gentle stream of nitrogen.[2] This increases the peptide concentration.
-
Alternative Isolation: If precipitation still fails, consider a chloroform (B151607) extraction procedure.[1]
-
Verify Synthesis and Cleavage:
-
Increase Ether Volume: Try adding a larger volume of cold ether and store at -20°C for a few hours to encourage precipitation.[2]
Q2: After cleavage and purification, my peptide's mass is incorrect, suggesting incomplete deprotection. How can I resolve this?
Possible Causes:
-
Insufficient Cleavage Time: Some protecting groups, like Arg(Pmc/Mtr) or Asn/Gln(Mbh), require longer than the standard two hours for complete removal.[1] The Mtr group on Arginine can take up to 24 hours for complete cleavage.
-
Inappropriate Cleavage Cocktail: The chosen cocktail may not be strong enough for the specific protecting groups in your peptide.
-
Degraded Reagents: Old or poor-quality TFA and scavengers can lead to incomplete deprotection.[1]
Solutions:
-
Extend Cleavage Time: For peptides with less acid-labile protecting groups, increase the reaction time. It is advisable to monitor the deprotection progress over time using HPLC on a small sample.[1]
-
Optimize Cleavage Cocktail: Ensure your cocktail is appropriate for all amino acids present. For instance, stronger acids might be needed for groups like Arg(Mtr/Pmc/Pbf).
-
Use Fresh Reagents: Always prepare cleavage cocktails fresh using high-quality TFA and new scavengers.[1] Purchase scavengers in small quantities and discard them after a few months.[1]
-
Repeat the Cleavage: Wash and dry the resin and repeat the cleavage step with fresh reagents and optimized conditions.[1]
Q3: My peptide containing sensitive residues (Trp, Met, Cys, His) shows signs of modification or degradation. How can I prevent this?
Possible Causes:
-
Reactive Cations: During acidolysis, protecting groups are released as reactive carbocations which can re-attach to or modify sensitive side chains.[1][3]
-
Oxidation: The indole (B1671886) ring of Tryptophan is susceptible to oxidation, and Methionine can be oxidized to methionine sulfoxide.[1][3] Cysteine's sulfhydryl group is also prone to oxidation.[4]
Solutions:
-
Use Appropriate Scavengers: Scavengers are crucial for trapping reactive cations.[3] The choice of scavenger depends on the amino acids present in your peptide.
-
For Tryptophan (Trp): Use of Boc-protected tryptophan is highly recommended to prevent side reactions.[1] 1,2-ethanedithiol (B43112) (EDT) is effective at preventing acid-catalyzed oxidation of tryptophan.
-
For Methionine (Met): Include ethyl methyl sulfide (B99878) (EMS) or thioanisole (B89551) in the scavenger mix to prevent oxidation.[3]
-
For Cysteine (Cys): The presence of a thiol scavenger like EDT is recommended to prevent re-attachment of the Trt group and to keep the cysteine reduced.[3][4] Trialkylsilanes like triisopropylsilane (B1312306) (TIS) are also effective.
-
For Histidine (His): The Trt protecting group is commonly used and its removal requires efficient scavenging.[1]
-
-
Minimize Exposure Time: The goal of cleavage is to deprotect and release the peptide as quickly as possible to minimize its exposure to the acidic environment.[1]
-
Work Under Inert Atmosphere: Performing the cleavage under a nitrogen atmosphere and using degassed solvents can help minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is a cleavage cocktail and why is it important? A cleavage cocktail is a solution used to cleave the synthesized peptide from the solid-phase resin and simultaneously remove the side-chain protecting groups from the amino acids. It typically consists of a strong acid, most commonly Trifluoroacetic Acid (TFA), and a mixture of "scavengers". The composition of the cocktail is critical as it must be tailored to the specific amino acid sequence of the peptide to prevent unwanted side reactions and ensure complete deprotection.[1]
Q2: How do I choose the right cleavage cocktail for my peptide? The choice depends on the linker used for synthesis and the amino acid composition of your peptide.[1] Peptides containing sensitive residues like Cysteine, Methionine, Tryptophan, Histidine, and Arginine require specific scavengers to prevent side reactions.[1][3] For example, a standard cocktail for many peptides is TFA/TIS/Water (95:2.5:2.5), but this may need to be adjusted based on your peptide's sequence.[5]
Q3: What are scavengers and what is their role in peptide cleavage? When protecting groups are removed by acid, they form highly reactive carbocations. These cations can re-attach to the peptide at nucleophilic sites, particularly on sensitive amino acid side chains like Tryptophan and Methionine, leading to undesired modifications.[3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing them from reacting with the peptide.[3] Common scavengers include water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.[1][6]
Q4: How long should the cleavage reaction be? For most linkers and protecting groups, a two-hour treatment with a high concentration of TFA is sufficient.[1] However, some less acid-labile protecting groups may require longer reaction times.[1] It is always recommended to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal time. Prolonged exposure to acid can also be detrimental and may cause degradation of sensitive peptide bonds, such as Asp-Pro sequences.[1]
Q5: Can I reuse my cleavage cocktail? No. Cleavage cocktails must be prepared fresh immediately before use.[1] TFA is hygroscopic and scavengers can degrade over time, which will reduce the efficiency of the cleavage and deprotection, potentially leading to incomplete reactions and side products.[1]
Data Presentation: Cleavage Cocktail Composition
The following tables summarize common cleavage cocktails and the role of different scavengers for specific amino acids.
Table 1: Common TFA-Based Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Target Peptides & Notes |
| Standard | 95% TFA / 2.5% TIS / 2.5% H₂O | Efficient for most common peptide sequences without highly sensitive residues.[5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing multiple sensitive residues. |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Used for complex peptides, especially those with Arg(Mtr/Pmc) groups. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An alternative standard cocktail. |
Table 2: Scavengers for Problematic Amino Acids
| Amino Acid | Protecting Group(s) | Potential Problem During Cleavage | Recommended Scavenger(s) |
| Tryptophan (Trp) | Boc | Alkylation and oxidation of the indole ring.[1] | TIS, EDT, use of Trp(Boc) derivative is highly recommended. |
| Methionine (Met) | None | Oxidation to sulfoxide.[3] | Thioanisole, Ethyl Methyl Sulfide (EMS).[3] |
| Cysteine (Cys) | Trt, Acm, tBu | Reattachment of Trt group, oxidation.[3] | EDT (maintains reduced state), TIS.[3][4] |
| Arginine (Arg) | Pbf, Pmc, Mtr | Incomplete deprotection (especially Mtr), N-sulfonation.[1] | Thioanisole (accelerates removal), TIS. |
| Histidine (His) | Trt, Boc | Reattachment of Trt group. | TIS. |
| Asparagine (Asn) / Glutamine (Gln) | Trt, Mbh, Tmob | Incomplete deprotection (Mbh), reattachment of Trt/Tmob. | TIS.[1] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. All steps involving TFA must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, eye protection).[3]
Materials:
-
Peptidyl-resin (dried)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O, prepared fresh)
-
Cold, peroxide-free diethyl ether
-
Centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (0.1 to 1.5 g) in a suitable reaction vessel.[3] Wash the resin extensively with DCM to remove any residual DMF and to swell the resin.[1][7]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Peptide Precipitation:
-
(Optional but recommended) Concentrate the TFA filtrate to a volume of approximately 1-2 mL using a rotary evaporator (water bath < 40°C) or a gentle stream of nitrogen.[2][3]
-
Slowly add the concentrated peptide solution dropwise into a centrifuge tube containing a large volume (e.g., 30-40 mL) of ice-cold diethyl ether.[1][2]
-
A white precipitate of the peptide should form.
-
-
Peptide Collection and Washing:
-
Collect the precipitated peptide by centrifugation.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet at least three times with cold ether to remove residual scavengers and TFA.[1] After each wash, re-pellet the peptide by centrifugation.
-
-
Drying: After the final wash, dry the peptide pellet under a high vacuum to remove all traces of ether. The resulting product is the TFA salt of the peptide.
Visualizations
Caption: A flowchart of the standard peptide cleavage workflow.
Caption: A decision tree for troubleshooting peptide cleavage.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Managing Racemization of C-terminal Cysteine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the racemization of C-terminal cysteine derivatives during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides with C-terminal cysteine residues, offering potential causes and recommended solutions in a question-and-answer format.
Q1: High levels of D-Cys diastereomer are detected in my final peptide product. What are the likely causes and how can I fix this?
Potential Causes:
-
Inappropriate Coupling Reagents and Strong Bases: The use of highly activating coupling reagents (e.g., HBTU, HATU) in the presence of strong tertiary amines like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) is a primary cause of cysteine racemization.[1][2] This combination can lead to significant epimerization, sometimes as high as 50%.[2]
-
Extended Pre-activation: Allowing the protected cysteine to pre-activate with the coupling reagent for an extended period before addition to the resin increases the risk of racemization.[3]
-
Suboptimal Resin Choice: Wang-type resins are more susceptible to promoting epimerization and other side reactions like β-elimination for C-terminal cysteine residues.[2]
-
Elevated Temperatures: Microwave heating during coupling can exacerbate racemization.
Recommended Solutions:
-
Optimize Coupling Reagents and Additives:
-
Switch to carbodiimide-based activators such as diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt.[2][3]
-
Consider using pre-formed pentafluorophenyl (Pfp) esters for coupling cysteine.[2]
-
-
Control the Base:
-
Select an Appropriate Resin:
-
Modify Coupling Conditions:
-
Avoid prolonged pre-activation times.[3]
-
If possible, perform couplings at room temperature and avoid microwave heating.
-
Q2: My LC-MS analysis shows an unexpected mass peak of +51 Da. What is this side product and how can I prevent its formation?
Potential Cause:
-
3-(1-piperidinyl)alanine Formation: This side product arises from a base-catalyzed β-elimination of the protected sulfhydryl group of the C-terminal cysteine, which forms a dehydroalanine (B155165) intermediate. This intermediate then reacts with piperidine (B6355638) (used for Fmoc deprotection) via a Michael addition.[2][6] This is particularly problematic when the cysteine is attached to a Wang-type resin.
Recommended Solutions:
-
Choice of S-Protecting Group: Using a sterically bulky S-protecting group like Trityl (Trt) can help minimize, though not always eliminate, this side reaction.[6] C-terminal Cys(Trt) is generally preferred over Cys(Acm) to reduce β-elimination.[1][3]
-
Resin Selection: As with racemization, using a 2-chlorotrityl (2-CTC) resin can significantly reduce the occurrence of this side reaction.[7]
-
Fmoc-Deprotection Conditions: Adding HOBt to the piperidine deprotection solution can help suppress this side reaction.[6]
Q3: How does the choice of the S-protecting group for cysteine affect racemization?
The nature of the thiol protecting group on the cysteine side chain has a significant impact on the rate of racemization.
-
Trityl (Trt): While widely used and effective at preventing some side reactions, Fmoc-Cys(Trt)-OH is highly susceptible to racemization when coupled with phosphonium (B103445) or uronium reagents in the presence of a base.[1][8][9]
-
Acetamidomethyl (Acm): Cys(Acm) derivatives generally show a lower tendency to racemize compared to Cys(Trt) and can tolerate weaker bases like collidine.[1][8]
-
Acid-Labile Alternatives to Trt: Protecting groups such as 4,4′-dimethoxydiphenylmethyl (Ddm), 4-methoxybenzyloxymethyl (MBom), and tetrahydropyranyl (Thp) have been shown to significantly reduce racemization compared to Trt, even with standard phosphonium/uronium coupling reagents and DIEA.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cysteine racemization during peptide synthesis?
There are two main mechanisms responsible for amino acid racemization during peptide synthesis:
-
Direct Enolization: Cysteine is particularly susceptible to this mechanism due to the acidic nature of its α-proton, which is stabilized by the adjacent sulfur atom. A base can directly abstract this proton, forming a carbanion intermediate that can be protonated from either face, leading to racemization.[3][8]
-
Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazolone intermediate. This intermediate readily loses its stereochemical integrity at the α-carbon.[3][10]
Q2: Can racemization occur during the Fmoc deprotection step?
Yes, racemization of a C-terminal cysteine esterified to a resin can occur during the repetitive Nα-Fmoc deprotection steps using piperidine.[7][8] The use of a sterically hindered resin, such as a 2-chlorotrityl resin, is effective in suppressing racemization caused by the base treatment for Fmoc cleavage.[4][5]
Q3: Are there any peptide sequences that are more prone to cysteine racemization?
While the primary factors are the coupling conditions, the adjacent amino acid can have an influence. For instance, the Cys-Ser sequence can present additional challenges.[3] However, the choice of base, coupling reagent, and solvent remain the most critical factors.
Data Presentation
Table 1: Influence of Coupling Method on Racemization of Fmoc-Cys(Trt)-OH
| Coupling Reagent/Base | Additive | % D-Cys Formation | Reference |
| HBTU/DIEA | - | High | |
| DIPCDI/HOBt | HOBt | Negligible | |
| DIPCDI/Oxyma | Oxyma | Negligible |
Table 2: Comparison of Racemization for Different S-Protecting Groups
| S-Protecting Group | Coupling Conditions | % Racemization | Reference |
| Trityl (Trt) | HCTU/DIEA in DMF | 8.0% | [9] |
| 4,4′-dimethoxydiphenylmethyl (Ddm) | HCTU/DIEA in DMF | 0.8% | [9] |
| 4-methoxybenzyloxymethyl (MBom) | HCTU/DIEA in DMF | 0.4% | [9] |
| Diphenylmethyl (Dpm) | HCTU/DIEA in DMF | 1.2% | [9] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74% |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH to a Resin
This protocol is designed to minimize racemization during the coupling of a C-terminal cysteine.
-
Resin Swelling: Swell the amino-functionalized 2-chlorotrityl resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the swollen resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling progress using a qualitative method such as the ninhydrin (B49086) test.
-
Washing: After a negative ninhydrin test (indicating complete coupling), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol provides a general method for determining the extent of cysteine racemization in a synthesized peptide.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Peptide Purification: Purify the crude peptide by reverse-phase HPLC to isolate the peptide of interest.
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to break it down into its constituent amino acids.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[3]
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L-Cysteine and D-Cysteine derivatives will have different retention times, allowing for their quantification.[3]
Visualizations
Caption: Mechanisms of Cysteine Racemization.
Caption: Troubleshooting Decision Tree for Cysteine Racemization.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cysteic Acid Residue Integrity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of scavengers on the integrity of cysteic acid residues during experimental workflows. It is intended for researchers, scientists, and drug development professionals working with protein and peptide analysis.
Frequently Asked Questions (FAQs)
Q1: What is cysteic acid and why is its integrity important in my experiments?
A1: Cysteic acid is an oxidized form of the amino acid cysteine. The thiol group of cysteine is highly reactive and susceptible to oxidation, which can convert it to various forms, including sulfenic acid, sulfinic acid, and ultimately the irreversible sulfonic acid (cysteic acid).[1][2][3] The integrity of cysteine and its oxidized forms is critical for several reasons:
-
Structural and Functional Integrity of Proteins: Cysteine residues are often involved in disulfide bonds that stabilize protein structure or are located in the active sites of enzymes.[4] Their modification can alter protein function.
-
Biomarker of Oxidative Stress: The presence and quantity of oxidized cysteine residues can be an indicator of oxidative stress within cells and tissues.[2][5]
-
Mass Spectrometry (MS) Analysis: In proteomics, the mass of a peptide is used to identify it. Uncontrolled oxidation of cysteine to cysteic acid changes the peptide's mass, which can complicate data analysis and lead to misidentification or inaccurate quantification.[6][7]
Q2: What are "scavengers" in the context of protein analysis, and what is their primary role?
A2: In protein and peptide analysis, particularly during synthesis and sample preparation for mass spectrometry, scavengers are chemical reagents added to the mixture.[8] Their primary role is to "scavenge" or react with highly reactive species that could otherwise cause unwanted side reactions, such as the artificial oxidation of amino acid residues.[8] For cysteine, scavengers are crucial for maintaining the reduced state of the thiol group and preventing its oxidation.[8]
Q3: How does artificial oxidation of cysteine occur during sample preparation?
A3: Artificial oxidation of cysteine residues is a common artifact that can be introduced during sample preparation for proteomic analysis.[9][10] Several factors can contribute to this:
-
Exposure to Air: The oxygen in the air can directly oxidize cysteine residues once the cellular environment is disrupted.[8][10]
-
Reagents: Some reagents used in sample preparation, such as strong acids (e.g., trifluoroacetic acid - TFA) used for peptide cleavage, can promote oxidation.
-
Cell Lysis: The process of breaking open cells can release reactive oxygen species (ROS) that were previously compartmentalized, leading to widespread oxidation.[9]
To minimize these artifacts, it's recommended to perform thiol blocking at the earliest stages of sample processing.[9]
Q4: Can the presence of cysteic acid affect my mass spectrometry results?
A4: Yes, the presence of cysteic acid can significantly impact mass spectrometry data. The oxidation of a cysteine residue to cysteic acid results in a mass shift. This can lead to:
-
Misidentification of Peptides: The altered mass may cause search algorithms to fail to identify the peptide or to misidentify it.
-
Complicated Fragmentation Patterns: The presence of a negatively charged cysteic acid residue can alter how a peptide fragments in the mass spectrometer, affecting the ability to sequence it.[6][7]
-
Inaccurate Quantification: If you are trying to quantify a specific peptide, uncontrolled oxidation can lead to an underestimation of the unmodified peptide and an overestimation of the oxidized form.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of cysteine-containing proteins and peptides.
Problem 1: I am observing unexpected or a high abundance of cysteic acid in my mass spectrometry data.
-
Possible Cause: Artificial oxidation during sample preparation.
-
Troubleshooting Steps:
-
Work in an Inert Environment: If possible, perform sample preparation steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Use Scavengers: Incorporate scavengers into your protocols. For example, during solid-phase peptide synthesis cleavage, a cocktail containing reagents like 1,2-ethanedithiol (B43112) (EDT) can help keep cysteine residues in their reduced form.[8]
-
Immediate Thiol Blocking: Block free thiol groups with reagents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) immediately after cell lysis or tissue homogenization to prevent their oxidation.[9]
-
Use Degassed Solvents: Ensure that all solvents and solutions are properly degassed to remove dissolved oxygen.
-
Optimize Lysis Buffer: Consider using lysis buffers containing trichloroacetic acid (TCA), which is considered a gold standard for limiting oxidation artifacts during cell disruption.[10]
-
Problem 2: My quantitative results for a specific cysteine-containing peptide are not reproducible.
-
Possible Cause: Inconsistent levels of artificial oxidation between samples.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that every step of your sample preparation is highly standardized, from the timing of reagent addition to the temperature at which samples are handled.
-
Implement a Robust Thiol Blocking Strategy: Use a differential alkylation approach. First, block all free thiols. Then, reduce any reversibly oxidized cysteines and block these newly freed thiols with a different, isotopically labeled alkylating agent. This allows for more accurate quantification of the original redox state.[11]
-
Check for Metal Contamination: Cysteine analysis by LC-MS can be sensitive to metals in the instrument tubing or columns, which can promote oxidation.[12] Consider using metal-free systems if available.[12]
-
Use an Internal Standard: If possible, use a synthetic, isotopically labeled version of your peptide of interest to normalize for variations in sample processing and instrument performance.
-
Problem 3: I am having difficulty detecting my cysteine-containing peptide by LC-MS.
-
Possible Cause: Poor ionization or interaction with the analytical column.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: The pH of the mobile phase can affect the charge state of the peptide and its retention on the column. Experiment with different mobile phase additives.
-
Consider a Different Column: Cysteine-containing peptides can be challenging to analyze.[12] A column with a different stationary phase might provide better retention and peak shape.[13]
-
Check for Dimerization: Cysteine can form disulfide-bonded dimers (cystine), which will have a different mass and chromatographic behavior.[12] Ensure your sample preparation includes a reduction step if you want to analyze the monomeric form.
-
Derivatization: While not always ideal, derivatization of the cysteine residue can sometimes improve its chromatographic properties and ionization efficiency.
-
Experimental Protocols & Data
General Workflow for Minimizing Artificial Cysteine Oxidation
This workflow outlines the key steps to preserve the endogenous oxidation state of cysteine residues during proteomic sample preparation.
Caption: Workflow for redox proteomics sample preparation.
Table 1: Common Reagents in Cysteine Redox Proteomics
| Reagent Type | Example(s) | Primary Function |
| Thiol Blocking Agents | Iodoacetamide (IAM), N-ethylmaleimide (NEM) | Covalently modifies free thiol groups to prevent their oxidation or formation of disulfide bonds.[9] |
| Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Reduces disulfide bonds and other reversible cysteine modifications back to free thiols.[9][10] |
| Scavengers (in Cleavage Cocktails) | 1,2-ethanedithiol (EDT), Triisopropylsilane (TIS) | Used during peptide synthesis to prevent side reactions and maintain cysteine in a reduced state during cleavage from the solid support.[8] |
| Oxidizing Agents (for deliberate conversion) | Performic Acid, Sodium Azide (B81097) | Used in specific analytical methods to intentionally and quantitatively oxidize all cysteine/cystine residues to cysteic acid for quantification.[14][15] |
Signaling Pathway: Cysteine Oxidation States
The following diagram illustrates the progression of cysteine oxidation, highlighting the distinction between reversible and irreversible modifications.
Caption: Oxidation states of a cysteine residue.
References
- 1. Novel Oxidative Modifications in Redox-Active Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-Translational Modification of Cysteines: A Key Determinant of Endoplasmic Reticulum-Mitochondria Contacts (MERCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative Proteomic Characterization of Redox-dependent Post-translational Modifications on Protein Cysteines | Journal Article | PNNL [pnnl.gov]
- 6. Influence of cysteine to cysteic acid oxidation on the collision-activated decomposition of protonated peptides: Evidence for intraionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]
- 12. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
- 13. restek.com [restek.com]
- 14. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
Technical Support Center: Minimizing Aspartimide Formation in Fmoc-Based SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
Aspartimide formation is a common side reaction in Fmoc-based SPPS where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring.[1][2] This cyclic intermediate is unstable and can be opened by a nucleophile, such as piperidine (B6355638) or water. This process can lead to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide (where the peptide bond is formed with the side-chain carboxyl group), and racemized versions of both.[1][3]
This side reaction is highly problematic because:
-
Difficult Purification: The resulting byproducts, particularly the β-aspartyl peptide and its epimer, often have very similar chromatographic properties to the target peptide, making purification challenging.[4][5]
-
Reduced Yield: Formation of these side products significantly lowers the overall yield of the desired peptide.[2]
-
Altered Biological Activity: The presence of β-isomers and racemized forms can alter the peptide's three-dimensional structure and, consequently, its biological function.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The amino acid residue immediately following the aspartic acid has the most significant influence on the rate of aspartimide formation.[3] Sequences with a small, sterically unhindered amino acid C-terminal to the Asp residue are particularly prone to this side reaction. The most susceptible sequences include:
Q3: What are the primary factors that promote aspartimide formation?
Several factors during Fmoc-SPPS can increase the likelihood and extent of aspartimide formation:
-
Prolonged exposure to basic conditions: The repeated use of piperidine for Fmoc deprotection is the primary driver of this base-catalyzed reaction.[1][3]
-
High temperature: Increased temperature during synthesis can accelerate the rate of aspartimide formation.[6]
-
Solvent polarity: Higher polarity solvents can increase the rate of this side reaction.[1]
-
Steric hindrance: The standard tert-butyl (OtBu) protecting group for the Asp side chain offers relatively low steric hindrance, making the side-chain carbonyl susceptible to nucleophilic attack.[1]
Q4: How can I detect aspartimide formation in my crude peptide sample?
Detecting aspartimide formation typically involves a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Aspartimide-related impurities may appear as distinct peaks, often eluting close to the main product peak. The cyclic aspartimide itself, if present, is a neutral species and will have a different retention time. The resulting α- and β-peptides can sometimes be resolved as separate peaks.
-
Mass Spectrometry (MS) Analysis:
-
The aspartimide intermediate will show a mass loss of 18 Da (loss of H₂O) compared to the target peptide.
-
The α- and β-aspartyl peptides are isomers and will have the same mass as the target peptide, making them indistinguishable by MS alone without fragmentation analysis.[4] Careful examination of fragmentation patterns (MS/MS) may be necessary to differentiate the isomers.
-
Troubleshooting Guide
This guide provides strategies to minimize or eliminate aspartimide formation, categorized by the stage of the SPPS process.
Issue 1: Significant aspartimide formation detected in a susceptible sequence (e.g., Asp-Gly).
Solution 1: Modify Fmoc-Deprotection Conditions
Reducing the basicity or modifying the composition of the deprotection solution can significantly decrease aspartimide formation.
| Method | Reagent/Condition | Efficacy & Remarks |
| Lower Basicity Reagents | 20% Piperazine in DMF | Weaker base than piperidine, shown to suppress aspartimide formation, but may require longer deprotection times.[4] |
| 50% Morpholine in DMF | A very weak base that can reduce aspartimide formation, but may not be efficient for complete Fmoc removal in all cases.[2] | |
| 1-5% Dipropylamine (DPA) in DMF/NMP | An effective and less hazardous alternative to piperidine that has been shown to reduce aspartimide formation.[1][6] | |
| Use of Additives | 20% Piperidine, 0.1 M HOBt in DMF | The addition of an acidic additive like HOBt can reduce the basicity of the solution and significantly decrease aspartimide formation.[4] Caution: Anhydrous HOBt is explosive.[4] |
| 20% Piperidine with 1 M OxymaPure | Oxyma can also be used as an acidic additive to reduce aspartimide-related impurities.[3] | |
| 20% Piperidine with 5% Formic Acid | The addition of a small amount of a weak organic acid can effectively suppress aspartimide formation.[1][6] |
Solution 2: Utilize Sterically Hindered Asp Side-Chain Protecting Groups
Using a bulkier protecting group on the aspartic acid side chain can sterically shield the carbonyl group from intramolecular attack.
| Protecting Group | Structure | Performance |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl ester | Offers better protection than OtBu.[4][5] |
| Fmoc-Asp(ODie)-OH | 2,4-dimethylpent-3-yl ester | Provides even greater steric hindrance and suppression of aspartimide formation.[3][4] |
| Fmoc-Asp(OBno)-OH | 3-(tert-butyl)-3-pentyl ester | Has shown excellent results in reducing aspartimide formation to almost undetectable levels in some sequences.[5] |
Quantitative Comparison of Asp Protecting Groups in a Model Peptide (VKDGYI)
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α/β-Piperidides (%) | D-Asp Isomers (%) |
| Fmoc-Asp(OtBu)-OH | 48.7 | 10.1 | 37.1 | 4.1 |
| Fmoc-Asp(OMpe)-OH | 80.5 | 1.9 | 15.6 | 1.9 |
| Fmoc-Asp(OBno)-OH | 90.1 | 0.1 | 8.8 | 1.0 |
| Data adapted from comparative tests simulating 100 deprotection cycles.[5] |
Issue 2: Aspartimide formation persists even with modified deprotection or bulky side chains.
Solution 3: Employ Backbone Protection
This is one of the most effective methods to completely eliminate aspartimide formation. A protecting group is installed on the amide nitrogen of the amino acid following the Asp residue, preventing it from acting as a nucleophile.
-
Strategy: Use a dipeptide unit where the second amino acid is N-protected, for example, Fmoc-Asp(OtBu)-Gly(DMB)-OH , where DMB is 2,4-dimethoxybenzyl. The DMB group masks the backbone amide nitrogen.[2]
-
Mechanism: The tertiary amide is no longer nucleophilic, thus preventing the cyclization reaction. The DMB group is cleaved during the final TFA cleavage step.[2]
Solution 4: Use Pseudoproline Dipeptides
Introducing a pseudoproline dipeptide can alter the peptide backbone conformation in a way that disfavors the geometry required for aspartimide formation.
-
Strategy: Incorporate a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH , at or near the aspartimide-prone site.[1]
-
Benefit: This not only suppresses aspartimide formation but can also help to disrupt aggregation in difficult sequences. The native Ser or Thr residue is regenerated upon final TFA cleavage.[1]
Issue 3: Working with exceptionally sensitive sequences or require the highest possible purity.
Solution 5: Use Alternative Nα-Protecting Groups
To completely avoid the use of basic conditions for deprotection, an alternative to the Fmoc group can be employed.
-
Strategy: Utilize protecting groups that are cleaved under non-basic conditions, such as the p-nitrobenzyloxycarbonyl (pNZ) group, which can be removed using mild conditions like SnCl₂.[1] This approach is part of an orthogonal protection strategy.
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Reduced Aspartimide Formation
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in high-purity Dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Incubation: Gently agitate the resin for 5-10 minutes at room temperature.
-
Second Deprotection: Drain the solution and repeat the deprotection step with fresh reagent for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and cleaved Fmoc-adducts.
-
Proceed: Continue with the standard coupling protocol.
Protocol 2: Incorporation of a DMB-Protected Dipeptide
-
Dipeptide Coupling: Couple the Fmoc-Asp(OR)-Xaa(DMB)-OH dipeptide (where R is a side-chain protecting group like OtBu and Xaa is the residue following Asp) using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Allow for a longer coupling time (e.g., 2-4 hours) to ensure complete reaction due to the increased steric bulk.
-
Monitoring: Use a Kaiser test to confirm the completion of the coupling reaction.
-
Fmoc-Deprotection: Proceed with standard Fmoc deprotection protocols. The DMB group is stable to piperidine.
-
Peptide Elongation: Continue building the peptide chain.
-
Final Cleavage: The DMB group will be cleaved simultaneously with the side-chain protecting groups and resin linker during the final cleavage with Trifluoroacetic acid (TFA).
Visual Guides
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Crude and Purified Cysteic Acid Peptides via HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides for therapeutic and research applications, rigorous purification and characterization are paramount to ensure safety and efficacy. This guide provides an objective comparison of crude and purified cysteic acid-containing peptides, leveraging High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) data. Understanding the analytical differences between these two stages is crucial for process optimization and quality control in drug development and research.
Executive Summary
Following solid-phase peptide synthesis (SPPS), the initial "crude" product is a heterogeneous mixture containing the target peptide along with a variety of impurities. These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[1] Purification, most commonly by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is employed to isolate the target peptide, yielding a "purified" product of high purity. This guide demonstrates the stark contrast in analytical profiles between crude and purified cysteic acid peptides, highlighting the necessity of purification for any application requiring a well-characterized and pure peptide.
Data Presentation: A Quantitative Comparison
The following tables summarize typical quantitative data obtained from HPLC and MS analysis of a crude and a purified synthetic cysteic acid peptide.
Table 1: Comparative HPLC Data
| Parameter | Crude Cysteic Acid Peptide | Purified Cysteic Acid Peptide |
| Purity by HPLC (% Area) | 50-70%[2] | >95%[3] |
| Number of Major Peaks | Multiple | One predominant peak |
| Peak Shape of Target Peptide | Often broad, may co-elute with impurities | Sharp and symmetrical |
| Presence of Impurity Peaks | Numerous, with significant peak areas | Minimal, with very small peak areas |
Table 2: Comparative Mass Spectrometry Data
| Parameter | Crude Cysteic Acid Peptide | Purified Cysteic Acid Peptide |
| Target Peptide Mass Confirmation | Target mass is present but may not be the base peak. | Target mass is the base peak. |
| Observed Impurities (by Mass) | Deletion sequences (e.g., M - mass of an amino acid), truncated sequences, adducts with protecting groups.[4][5] | Impurities are significantly reduced or absent. |
| Common Adducts | Na+ (M+22), K+ (M+38), TFA (M+114) adducts are common.[6][7] | Adduct formation is minimized due to higher purity and cleaner sample matrix. |
| Signal-to-Noise Ratio | Lower, due to ion suppression from impurities.[8] | Higher, leading to better sensitivity. |
Experimental Protocols
Peptide Synthesis and Cleavage (Crude Peptide Generation)
A model cysteic acid-containing peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis of cysteic acid-containing polypeptides can be achieved by using S-tert-butylmercapto-protected cysteine as a raw material, which is then converted to cysteic acid by an oxidant.[9] Following synthesis, the peptide is cleaved from the resin support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. The peptide is then precipitated, washed, and dried to yield the crude product.
Peptide Purification (Purified Peptide Generation)
The crude peptide is purified using preparative RP-HPLC.[1]
-
Column: A C18 stationary phase is commonly used for peptide purification.[1]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides based on their hydrophobicity.
-
Detection: UV absorbance is monitored at 210-220 nm.[1]
-
Fraction Collection: Fractions corresponding to the main peptide peak are collected, analyzed for purity by analytical HPLC, and pooled. The purified peptide is then lyophilized.
HPLC Analysis
Both crude and purified peptide samples are analyzed by analytical RP-HPLC.
-
Column: A C18 analytical column.
-
Mobile Phase A: 0.1% formic acid in water (for MS compatibility).[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the target peptide from impurities.
-
Flow Rate: Typically 1 mL/min for analytical columns.[10]
-
Detection: UV at 214 nm and/or mass spectrometry.[11]
Mass Spectrometry Analysis
Mass spectral data is acquired by coupling the HPLC system to a mass spectrometer (LC-MS), typically using an electrospray ionization (ESI) source.[11]
-
Ionization Mode: Positive ion mode is standard for peptides.
-
Scan Range: A typical m/z range of 300-2000 is used.
-
Data Analysis: The mass of the main peak is compared to the theoretical mass of the target peptide. The masses of impurity peaks are analyzed to identify their potential origin (e.g., deletion, modification).[12]
Visualizing the Workflow and Concepts
Caption: Experimental workflow from synthesis to analysis.
Caption: Idealized HPLC chromatogram comparison.
Conclusion
The comparative data unequivocally demonstrates the critical importance of purification for cysteic acid peptides. While crude peptides are suitable for initial screenings, any quantitative or in-vivo application necessitates a highly purified product.[13] HPLC provides a clear visual and quantitative measure of purity, while mass spectrometry confirms the identity of the target peptide and aids in the characterization of impurities. Together, these techniques are indispensable tools in the development and quality control of synthetic peptides.
References
- 1. gilson.com [gilson.com]
- 2. biocompare.com [biocompare.com]
- 3. peptide.com [peptide.com]
- 4. agilent.com [agilent.com]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. agilent.com [agilent.com]
- 9. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. biotage.com [biotage.com]
- 12. almacgroup.com [almacgroup.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Fmoc vs. Boc: A Comparative Guide to Synthesizing Sensitive Peptide Sequences
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the Fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts the yield, purity, and ultimate success of synthesizing complex and sensitive peptide sequences. This guide provides an objective, data-driven comparison of these two predominant methodologies, complete with detailed experimental protocols and visualizations to inform the strategic selection for your specific research needs.
Fundamental Differences in Chemistry
The core distinction between Fmoc and Boc SPPS lies in the nature of the temporary protecting group for the α-amino group of the amino acids and the chemical conditions required for its removal during the stepwise elongation of the peptide chain. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine (B6355638), while the Boc group is acid-labile, requiring a moderately strong acid such as trifluoroacetic acid (TFA) for its cleavage.[][2] This fundamental difference dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the solid support.
In Fmoc SPPS, side-chain protecting groups are typically acid-labile (e.g., t-butyl, trityl), allowing for their removal simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[] This "orthogonality" is a key advantage of the Fmoc strategy.[] In contrast, Boc SPPS employs side-chain protecting groups (e.g., benzyl-based) that are cleaved by a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which is also used for the final cleavage from the resin.[2]
Performance Comparison in Synthesizing Sensitive Peptides
The performance of each strategy can vary significantly when synthesizing "difficult" or sensitive peptide sequences, such as those prone to aggregation, containing hydrophobic residues, or susceptible to specific side reactions.
Aggregation-Prone and Hydrophobic Peptides
For hydrophobic peptides and sequences prone to aggregation, the Boc strategy often holds an advantage.[][2] The repetitive acid treatment in Boc-SPPS protonates the N-terminus of the growing peptide chain, which can disrupt inter-chain hydrogen bonding and reduce aggregation, thereby improving coupling efficiency and leading to higher yields and purity.[2] In contrast, the neutral conditions of the peptide chain after Fmoc deprotection can sometimes exacerbate aggregation issues.[4]
A notable example is the synthesis of the highly aggregation-prone amyloid-beta (Aβ) peptide. While direct comparative studies are limited, reports on Aβ1-42 synthesis highlight the challenges and outcomes. Standard Fmoc/tBu SPPS of Aβ1–42 has been reported with a crude yield of 33%.[5] By incorporating aggregation-disrupting elements like pseudoprolines, the crude yield in Fmoc synthesis could be improved to 57%.[5][6] Another Fmoc-based approach using microwave assistance reported a crude yield of 87% and a purity of 67%.[5] While specific comparative data for Boc synthesis of Aβ1-42 is scarce in head-to-head studies, the literature widely acknowledges the potential benefits of Boc chemistry for such "difficult sequences".[4][5]
Peptides with Acid-Sensitive Residues
The Fmoc strategy is generally preferred for peptides containing acid-sensitive amino acids, such as tryptophan and methionine.[] The milder deprotection conditions of the Fmoc group help to prevent side reactions that can occur under the strong acidic conditions of Boc deprotection.[]
Common Side Reactions
Several side reactions can occur during SPPS, and the choice between Fmoc and Boc can influence their prevalence.
-
Aspartimide Formation: This is a significant side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid followed by a small amino acid like glycine.[7] The basic conditions of Fmoc deprotection can lead to the formation of a cyclic imide, which can then rearrange to form β-aspartyl peptides or undergo racemization.[7][8] While this can also occur under acidic conditions, it is a more pronounced issue in the Fmoc strategy.[9] Strategies to mitigate this in Fmoc synthesis include the use of sterically hindered side-chain protecting groups for aspartic acid or the addition of HOBt to the deprotection solution.[10]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage in both strategies but can be more pronounced in Fmoc-SPPS. It involves the intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, leading to chain termination.[11] The use of sterically hindered resins like 2-chlorotrityl chloride resin can help to suppress this in Fmoc synthesis.[12] In Boc-SPPS, the protonated state of the N-terminus after deprotection can reduce the likelihood of this side reaction.[11]
-
Racemization: Racemization can occur during the activation and coupling of amino acids, particularly for sensitive residues like histidine and cysteine. The choice of coupling reagents and conditions is crucial for minimizing racemization in both strategies.[][13] The Fmoc strategy, when paired with modern, efficient coupling reagents like HATU or HBTU, generally offers excellent stereoselectivity.[]
Quantitative Data Summary
The following table summarizes the key performance metrics for Fmoc and Boc strategies, with a focus on sensitive peptide sequences.
| Feature | Fmoc Strategy | Boc Strategy | References |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) | [][2] |
| Deprotection Reagent | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., 50% TFA in DCM) | [][2] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) | [][2] |
| Final Cleavage Reagent | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF, TFMSA) | [][2] |
| Orthogonality | Fully Orthogonal | Partial | [] |
| Suitability for Hydrophobic/Aggregating Peptides | Can be challenging, may require special techniques | Often preferred due to N-terminal protonation | [][2] |
| Suitability for Acid-Sensitive Peptides | Generally preferred due to mild deprotection | Can lead to side reactions | [] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation | Can have side-chain protecting group loss with repeated TFA treatment | [5][7][11] |
| Automation Friendliness | Highly amenable to automation | Less common in modern automated synthesizers | [5] |
| Safety | Generally safer, avoids the use of highly corrosive HF | Requires handling of highly corrosive and toxic HF | [5] |
| Cost | Fmoc-amino acids can be more expensive | Boc-amino acids are generally less expensive | [] |
| Crude Yield (Aβ1-42) | 33% (standard), 57% (with pseudoprolines), 87% (microwave-assisted) | Data not directly comparable in a single study, but generally considered advantageous for such sequences. | [5][6] |
Experimental Protocols
Detailed Fmoc-SPPS Protocol for a Sensitive (Aggregation-Prone) Peptide
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., ChemMatrix® or a low-loading polystyrene resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3-5 equivalents) to the resin using a suitable coupling agent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. The reaction is typically carried out for 2-4 hours. Monitor the coupling completion using a ninhydrin (B49086) (Kaiser) test.
-
Capping: After the first amino acid coupling, cap any unreacted sites on the resin using a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% v/v each) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once. For sequences prone to aspartimide formation, consider using 20% piperidine in DMF containing 0.1 M HOBt.[10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a coupling agent like HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. For difficult couplings, pre-activation of the amino acid for 1-2 minutes before adding to the resin may be beneficial. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test. Double coupling (repeating the coupling step) may be necessary for sterically hindered amino acids or at aggregation-prone steps.
-
Repeat Cycles: Repeat steps 4-6 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 4.
-
Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum. Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). The cleavage is typically performed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Detailed Boc-SPPS Protocol for a Sensitive (Hydrophobic) Peptide
This protocol is a general guideline and may require optimization.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid (2-4 equivalents) to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM. The reaction is typically carried out for 2-4 hours at room temperature.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (B130326) (2-3 times) to remove residual acid.
-
Neutralization: Neutralize the protonated N-terminus by washing the resin with a solution of 10% DIPEA in DCM for 5-10 minutes. Wash again with DCM (3-5 times). For "in situ" neutralization protocols, which can be advantageous for difficult sequences, the neutralization step is combined with the coupling step.[2]
-
Amino Acid Coupling: Couple the next Boc-protected amino acid (2-4 equivalents) using a suitable coupling agent (e.g., HBTU, 2-4 equivalents) and DIPEA (4-8 equivalents) in DMF or a DCM/DMF mixture. Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid.
-
Final Cleavage and Side-Chain Deprotection: After the final coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA. This step requires specialized equipment and safety precautions. The cleavage is typically performed at 0°C for 1-2 hours in the presence of scavengers like anisole.[14][15]
-
Peptide Precipitation and Purification: After evaporation of the strong acid, precipitate the peptide in cold diethyl ether. Collect the peptide by filtration or centrifugation, wash with cold ether, and dry. Purify the crude peptide by RP-HPLC.
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between Fmoc and Boc SPPS for synthesizing sensitive peptide sequences is not a one-size-fits-all decision. The Fmoc strategy, with its milder deprotection conditions and orthogonality, has become the dominant approach in modern peptide synthesis, particularly for peptides with acid-sensitive modifications and for automated synthesis.[][16] However, the classic Boc strategy remains a powerful and sometimes superior choice for tackling "difficult sequences," especially those prone to aggregation and containing a high proportion of hydrophobic residues.[][2][4] A thorough understanding of the peptide's sequence, potential side reactions, and the inherent advantages and disadvantages of each strategy is paramount for the successful synthesis of high-purity, complex peptides. This guide provides the foundational knowledge to make an informed decision and to troubleshoot the challenges encountered in the synthesis of sensitive peptide sequences.
References
- 2. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
Performance Comparison of Common Cysteine Protecting Groups
A Comparative Guide to Cysteine Protecting Groups in Solid-Phase Peptide Synthesis
The strategic selection of a cysteine-protecting group is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing the success of synthesizing complex peptides, especially those containing disulfide bridges. The choice dictates the conditions for deprotection, the potential for side reactions such as racemization, and the overall strategy for achieving the desired final peptide structure. This guide provides a comparative analysis of commonly used cysteine-protecting groups in Fmoc-based SPPS, offering experimental data and protocols to aid researchers in making informed decisions.
The selection of a suitable protecting group for the thiol side chain of cysteine is contingent on the desired synthetic outcome. Key considerations include the final state of the thiol (free or as a disulfide bond), the need for orthogonal deprotection in the synthesis of peptides with multiple disulfide bonds, and the minimization of side reactions.[1]
Data Summary
The following table summarizes the key characteristics and performance of frequently used cysteine-protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Features & Applications | Common Side Reactions |
| Trityl | Trt | TFA/scavengers (e.g., TIS, H₂O, EDT) | Labile to mild acid (1-2% TFA in DCM can cause slow cleavage) | Cost-effective choice for routine synthesis of peptides with free thiols.[1][2] Removed during standard cleavage.[2] | Racemization, especially at the C-terminus.[2] Piperidinylalanine formation.[3] |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | More acid-labile than Trt.[4] | Useful for on-resin disulfide bond formation and selective deprotection.[2][5] | Racemization, though some studies show it outperforms Trt in this regard.[4] |
| Diphenylmethyl | Dpm | High concentration of TFA (e.g., 95%) | Stable to 1-3% TFA in DCM.[2][6] | Orthogonal to Mmt, enabling regioselective disulfide bond formation.[2] | Higher racemization compared to Trt and Thp.[2] |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate (B1210297), or silver trifluoromethanesulfonate.[2][5] | Stable to TFA and piperidine.[2][7] | Allows for peptide purification before disulfide bond formation. Used for complex, multi-disulfide peptides.[2][7] | Deprotection requires potentially hazardous reagents (mercury).[8] |
| tert-Butyl | tBu | Mercury(II) acetate or silver trifluoromethanesulfonate.[2][5] | Stable to TFA and iodine oxidation.[5] | Orthogonal to many other protecting groups, suitable for complex syntheses.[1] | Deprotection involves hazardous heavy metals.[8] |
| Tetrahydropyranyl | Thp | TFA/scavengers (e.g., TIS, H₂O) | Stable to 1% TFA in DCM.[2] | Significantly reduces racemization and piperidinylalanine formation compared to Trt and Dpm.[2][4] | Not as commonly used as Trt. |
| tert-Butylthio | StBu | Reducing agents (e.g., thiols, trialkylphosphines).[2] | Stable to TFA.[2] | Allows for selective on-resin deprotection for modification or disulfide formation.[2] | Requires specific reducing agents for removal. |
| sec-Isoamyl mercaptan | SIT | Mild reducing agents (e.g., DTT).[9][10] | Stable enough for SPPS.[10] | Versatile disulfide-based protecting group that can direct chemoselective disulfide bond formation.[9] | Newer protecting group, less established than others. |
Experimental Protocols
Detailed methodologies for the deprotection of selected cysteine protecting groups are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.
Protocol 1: Cleavage and Deprotection of Cys(Trt)
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Swell the dried peptide-resin in dichloromethane (B109758) (DCM) and then drain.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10x volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum and then lyophilize.
Protocol 2: On-resin Deprotection of Cys(Mmt) for Disulfide Bond Formation
This protocol describes the selective removal of the Mmt group on the solid support to allow for subsequent on-resin cyclization.
Materials:
-
Peptide-resin with Cys(Mmt)
-
Deprotection Solution: 1% TFA in DCM with 5% TIS
-
DCM
-
N,N-Dimethylformamide (DMF)
-
Oxidizing agent (e.g., 0.1 M iodine in DMF)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution for 2 minutes and drain. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed.
-
Wash the resin thoroughly with DCM followed by DMF.
-
For disulfide bond formation, treat the resin with a solution of 0.1 M iodine in DMF until a persistent brown color is observed.
-
Wash the resin with DMF to remove excess iodine.
Protocol 3: Deprotection of Cys(Acm) and Disulfide Bond Formation
This protocol is for the deprotection of the Acm group and subsequent disulfide bond formation in solution after the peptide has been cleaved from the resin and purified.
Materials:
-
Acm-protected peptide
-
Solvent (e.g., aqueous acetic acid, methanol, or acetonitrile)
-
Iodine solution (0.1 M in the chosen solvent)
-
Aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve the purified Acm-protected peptide in the chosen solvent.
-
Slowly add the iodine solution dropwise with stirring until a faint yellow color persists.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the excess iodine by adding aqueous sodium thiosulfate solution dropwise until the yellow color disappears.
-
Purify the cyclized peptide by HPLC.
Visualizing the Workflow
The selection of a cysteine protecting group is a strategic process. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a cysteine protecting group in SPPS.
Conclusion
The choice of a cysteine protecting group is a pivotal step in the successful synthesis of cysteine-containing peptides. For routine synthesis of peptides requiring a free thiol, Cys(Trt) is a common and cost-effective option, while Cys(Thp) offers a superior alternative for sequences prone to racemization.[1][2] For more complex peptides with single or multiple disulfide bonds, a careful selection of orthogonal protecting groups such as Mmt, Dpm, Acm, and tBu is necessary to achieve the desired regioselectivity.[2] The experimental protocols and the decision workflow provided in this guide serve as a valuable resource for researchers to navigate the complexities of cysteine protection in SPPS and to optimize their synthetic strategies for producing high-quality peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
A Comparative Guide to Assessing the Enantiomeric Purity of Cysteic Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of peptide-based therapeutics is a critical quality attribute, directly impacting their efficacy, safety, and pharmacokinetic profiles. For peptides containing cysteine residues, which are often susceptible to racemization during synthesis, assessing enantiomeric purity is paramount. A common analytical strategy involves the stable oxidation of cysteine to cysteic acid, followed by hydrolysis and chiral analysis of the resulting amino acid pool. This guide provides an objective comparison of three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Core Analytical Workflow
The determination of enantiomeric purity in cysteic acid-containing peptides is not performed on the intact peptide. Instead, a multi-step workflow is employed to prepare the sample for chiral analysis. This process involves oxidizing the cysteine residues, hydrolyzing the peptide into its constituent amino acids, and then subjecting the amino acid mixture to a chiral separation technique.
Caption: General workflow for preparing a cysteic acid-containing peptide for chiral analysis.
Comparison of Analytical Methodologies
The choice of analytical technique depends on several factors, including required sensitivity, sample throughput, available equipment, and the specific goals of the analysis. High-performance liquid chromatography is a dominant and robust approach, while gas chromatography and capillary electrophoresis offer distinct advantages in terms of resolution and sample consumption, respectively.[1]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics for the quantification of D-amino acids using HPLC-MS, GC-MS, and CE. These values represent typical performance and can vary based on instrumentation and specific method optimization.
| Parameter | HPLC-MS (Indirect, Derivatized) | GC-MS (Indirect, Derivatized) | Capillary Electrophoresis (Direct) |
| Principle | Separation of diastereomers on achiral column | Separation of volatile diastereomers on chiral column | Separation of enantiomers via interaction with a chiral selector in the buffer |
| Linearity (R²) | >0.999[2] | >0.998[2] | >0.99[3] |
| Limit of Detection (LOD) | 0.02 - 1.0 µg/mL[3][4] | 1-7 pg on-column[5] | 0.07 - 1.0 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/mL[4] | Low pg to ng range | 0.2 - 5.0 µg/mL |
| Precision (%RSD) | < 6.5% (Inter-day)[2] | < 17% (Inter-assay)[2] | < 2% (Migration time)[2] |
| Analysis Time | 20 - 40 minutes per sample | 20 - 60 minutes per sample | 15 - 30 minutes per sample |
| Sample Throughput | High[2] | Generally lower due to derivatization complexity[2] | High due to short analysis times and automation[2] |
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for amino acid enantiomer analysis. The predominant approach is an "indirect" method, where the amino acid hydrolysate is derivatized with a chiral reagent to form diastereomers, which are then easily separated on a standard achiral reversed-phase column.
Caption: HPLC workflow using indirect chiral derivatization.
Detailed Experimental Protocol: Indirect HPLC Method
This protocol is based on the established method of oxidizing cysteine to cysteic acid, followed by hydrolysis and derivatization with a variant of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4]
1. Oxidation of Cysteine to Cysteic Acid:
-
Reagent: Performic acid (Prepare fresh by mixing 1 part 30% H₂O₂ with 9 parts 98% formic acid; let stand for 1 hour at room temperature).
-
Procedure:
-
Lyophilize approximately 1 mg of the peptide sample.
-
Add 200 µL of performic acid to the dried peptide.
-
Incubate the mixture for 4 hours at 0°C.
-
Dilute the reaction mixture with 1 mL of deionized water and lyophilize to remove excess reagent.
-
2. Acid Hydrolysis:
-
Reagent: 6 M HCl. For MS analysis, 6 M Deuterated HCl (DCl in D₂O) is used to correct for any racemization that occurs during hydrolysis.[6][7]
-
Procedure:
-
Add 500 µL of 6 M HCl (or DCl) to the dried, oxidized peptide.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid under a stream of nitrogen or using a vacuum centrifuge.
-
Re-dissolve the hydrolysate in 100 µL of deionized water.
-
3. Derivatization with Marfey's Reagent (FDAA):
-
Reagents: 1% (w/v) solution of FDAA in acetone (B3395972), 1 M NaHCO₃.
-
Procedure:
-
To the 100 µL aqueous hydrolysate, add 200 µL of the 1% FDAA solution.
-
Add 40 µL of 1 M NaHCO₃ to raise the pH.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction mixture and neutralize by adding 20 µL of 2 M HCl.
-
Evaporate the acetone and dilute the remaining aqueous solution with mobile phase for HPLC analysis.
-
4. HPLC-UV/MS Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05 M Triethylamine phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 340 nm or Mass Spectrometer in Selected Ion Monitoring (SIM) mode.
-
Quantification: The percentage of D-cysteic acid is calculated from the peak areas of the D- and L-diastereomers.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for enantiomeric analysis. It requires the amino acids to be chemically modified into volatile and thermally stable derivatives prior to analysis on a chiral capillary column.
Caption: GC-MS workflow requiring two-step derivatization.
Detailed Experimental Protocol: Indirect GC-MS Method
This protocol describes the formation of N(O,S)-trifluoroacetyl isobutyl esters for analysis on a chiral column.[1]
1. Oxidation and Hydrolysis:
-
Follow Steps 1 and 2 from the HPLC protocol. Using deuterated acid for hydrolysis is highly recommended to monitor for process-induced racemization.[1]
2. Derivatization:
-
Step 2a: Esterification (Isobutylation):
-
Dry the amino acid hydrolysate completely.
-
Add 200 µL of isobutanol containing 3 M HCl.
-
Heat at 110°C for 30 minutes.
-
Evaporate the reagent under a stream of nitrogen at 50°C.
-
-
Step 2b: Acylation:
-
To the dried isobutyl esters, add 100 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Heat at 100°C for 15 minutes.
-
Cool to room temperature and carefully evaporate the excess reagent with nitrogen.
-
Reconstitute the final derivatives in 100 µL of ethyl acetate for GC-MS injection.
-
3. GC-MS Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase at 4°C/min to 120°C.
-
Ramp 2: Increase at 10°C/min to 200°C, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI, 70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions for each amino acid derivative.
-
Method 3: Capillary Electrophoresis (CE)
CE offers very high separation efficiency and consumes minimal sample. For chiral analysis, a "direct" method is typically used where a chiral selector is added to the background electrolyte (running buffer). This selector interacts differently with the L- and D-enantiomers, causing them to migrate at different velocities.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Protection Strategies for Peptides with Multiple Cysteines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing multiple cysteine residues presents a significant chemical challenge, primarily due to the propensity of thiol side chains to form disulfide bonds. The regioselective formation of these bonds is crucial for the correct folding, structure, and biological activity of many therapeutic peptides, such as conotoxins and insulin.[1][2] Orthogonal protection strategies, which employ a set of protecting groups that can be removed under distinct chemical conditions, are paramount for achieving controlled, stepwise disulfide bond formation.[1][3] This guide provides a comparative analysis of common orthogonal protection strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
Comparison of Common Cysteine Protecting Groups
The choice of cysteine protecting groups is a critical decision in the synthesis of complex peptides. Key considerations include the stability of the protecting group to the conditions of solid-phase peptide synthesis (SPPS), the orthogonality of the deprotection conditions, and the efficiency of both the protection and deprotection steps.[1][4] The following table summarizes the characteristics of commonly used cysteine protecting groups in Fmoc-based SPPS.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability/Orthogonality | Notes |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[5] | Labile to standard cleavage conditions. Orthogonal to Acm, tBu, and Mob.[2][6] | Most common and cost-effective choice for routine synthesis. Prone to reattachment of the trityl cation, requiring efficient scavenging.[7] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver trifluoromethanesulfonate (B1224126) (AgOTf)[8] | Stable to TFA and mild base. Orthogonal to Trt, tBu, and Mob.[5][6] | Allows for purification of the fully protected peptide before disulfide bond formation.[5] Removal with heavy metals can be toxic. |
| tert-Butyl | tBu | Strong acid (e.g., TFMSA), Hg(OAc)₂[9] | Stable to TFA and iodine oxidation. Orthogonal to Trt and Acm.[4] | Highly stable, making it suitable for complex syntheses requiring robust protection.[4] Deprotection can require harsh or toxic reagents.[4] |
| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF, TFMSA), specific TFA/scavenger cocktails at elevated temperatures[2][10] | More stable than Trt to mild acid, but can be cleaved under strong acid conditions. Orthogonal to Acm.[2][10] | Used in strategies for peptides with three or more disulfide bonds.[2] Cleavage conditions require careful optimization to avoid premature deprotection.[2] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM)[4] | Highly acid-labile, allowing for selective on-resin deprotection. Orthogonal to Trt, Acm, and tBu. | Useful for on-resin modification of the cysteine thiol. |
| S-tert-butylthio | StBu | Reducing agents (e.g., thiols like DTT or β-mercaptoethanol, phosphines) | Stable to TFA. | Enables selective on-resin deprotection for on-resin disulfide bond formation or modification. |
Quantitative Performance of Orthogonal Strategies
The overall yield and purity of a multi-cysteine peptide are highly dependent on the chosen orthogonal protection strategy and the specific peptide sequence. The following table provides a summary of reported yields for the synthesis of conotoxins, which are peptides with multiple disulfide bonds, using different orthogonal protection schemes. It is important to note that these values are from different studies and for different peptides, and thus represent illustrative examples rather than a direct, controlled comparison.
| Peptide | Orthogonal Protecting Groups | Disulfide Bond Formation Strategy | Overall Yield | Purity | Reference |
| Conotoxin reg3b | Trt, Acm, Mob | Stepwise solution phase oxidation | 20-30% | >95% | [2] |
| Conotoxin MVIIA | Trt, Acm, Mob | Stepwise solution phase oxidation | 20-30% | >95% | [2] |
| α-Conotoxin SI | Mmt, S-Tmp | Stepwise on-resin oxidation with NCS | - | 70% | [11] |
| α-Conotoxin SI | Acm, SIT/Trt | On-resin (NCS) and solution phase (SIT-directed) | - | 83.1% (major isomer) | [12] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
Peptides are typically synthesized on a solid support (e.g., Rink amide resin) using an automated peptide synthesizer following standard Fmoc/tBu chemistry.[2] Coupling reactions are commonly performed using activating agents like HCTU in the presence of a base such as DIEA in DMF.[2] The Fmoc protecting group is removed with a solution of 20% piperidine (B6355638) in DMF.[2]
Protocol 1: On-Resin Disulfide Bond Formation using Mmt and Acm Protecting Groups
This protocol describes the sequential on-resin formation of two disulfide bonds using the orthogonal Mmt and Acm protecting groups.[3]
-
Selective Deprotection of Mmt:
-
Wash the peptidyl-resin with DCM.
-
Treat the resin with a solution of 2% TFA and 5% TIS in DCM for 10 minutes. Repeat this step four times.[3]
-
Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF.
-
-
First Disulfide Bond Formation (Oxidation of free thiols):
-
Treat the resin with 1 equivalent of N-chlorosuccinimide (NCS) in DMF for 5 minutes at 50°C.[3]
-
Wash the resin with DMF.
-
-
Deprotection of Acm and Second Disulfide Bond Formation:
-
Treat the resin with a solution of iodine (I₂) in a suitable solvent (e.g., DMF or a mixture of acetic acid and water). The equivalents of iodine and reaction time need to be optimized for the specific peptide.[13]
-
Wash the resin with DMF to remove excess iodine.
-
-
Cleavage and Final Deprotection:
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[11]
-
Protocol 2: Solution-Phase Regioselective Disulfide Bond Formation using Trt, Acm, and Mob Protecting Groups
This protocol outlines the synthesis of a peptide with three disulfide bonds using a combination of Trt, Acm, and Mob protecting groups, with disulfide bond formation occurring in solution after cleavage from the resin.[2]
-
SPPS and Initial Cleavage:
-
Synthesize the linear peptide with Cys residues protected with Trt, Acm, and Mob groups.
-
Cleave the peptide from the resin using a cleavage cocktail that removes the Trt groups and other acid-labile side-chain protecting groups, but leaves the Acm and Mob groups intact (e.g., TFA/thioanisole/H₂O/phenol/EDT, 82.5:5:5:5:2.5).[2]
-
Purify the linear peptide with two free thiols by preparative RP-HPLC.
-
-
First Disulfide Bond Formation:
-
Dissolve the purified peptide in a suitable buffer (e.g., H₂O/ACN) and add an oxidizing agent like 4,4'-dipyridyl disulfide (DTDP) to form the first disulfide bond.[2]
-
Purify the single-disulfide peptide by RP-HPLC.
-
-
Second Disulfide Bond Formation (Acm removal and oxidation):
-
Third Disulfide Bond Formation (Mob removal and oxidation):
-
Dissolve the purified peptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) and incubate at an elevated temperature (e.g., 40-45°C) to remove the Mob groups.[2]
-
After removal of the Mob groups, a small amount of iodine can be added to facilitate the formation of the final disulfide bond.[2]
-
Purify the final, fully folded peptide by RP-HPLC.
-
Visualizing Orthogonal Strategies
The following diagrams, generated using the DOT language, illustrate the logical flow of orthogonal deprotection and disulfide bond formation.
Caption: Stepwise deprotection and oxidation for regioselective disulfide bond formation.
Caption: Comparison of on-resin versus solution-phase disulfide bond formation workflows.
Conclusion
The successful synthesis of peptides with multiple, regioselectively-defined disulfide bonds hinges on the careful selection and implementation of an orthogonal protection strategy. While the Trt/Acm combination remains a workhorse for two-disulfide-containing peptides, more complex targets necessitate the use of additional, highly stable protecting groups like tBu and Mob. The choice between on-resin and solution-phase disulfide bond formation depends on the specific peptide sequence, desired purity, and scalability of the synthesis. On-resin methods offer the potential for automation and simplified purification, while solution-phase strategies can sometimes provide higher yields for challenging sequences. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to develop robust and efficient strategies for the synthesis of complex, cysteine-rich peptides.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of the Most Potent Isomer of μ-Conotoxin KIIIA Using Different Strategies [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
Safety Operating Guide
Safe Disposal of Fmoc-L-cysteic Acid: A Comprehensive Guide
For immediate reference, treat Fmoc-L-cysteic acid and any contaminated materials as hazardous chemical waste. Disposal must adhere to local, regional, and national regulations. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of researchers and compliance with environmental standards.
Hazard Identification and Safety Precautions
Key Hazards:
-
Harmful if swallowed (H302)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles or face shield
-
Chemically resistant gloves
-
Lab coat
-
Use in a well-ventilated area or a chemical fume hood.
Quantitative Safety Data
The following table summarizes the key identifiers and hazard codes for this compound.
| Parameter | Value | Reference |
| CAS Number | 751470-47-0 | [1][2][3][4] |
| Molecular Formula | C18H17NO7S | [1][3][4] |
| Molecular Weight | 391.4 g/mol | [1][4] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
| Signal Word | Warning | [3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as regulated hazardous waste.[5] Do not discharge into drains or the environment.[2]
Disposal of Unused or Expired Solid this compound
-
Step 1: Containerization:
-
Keep the chemical in its original, tightly sealed container if possible.
-
If repackaging is necessary, use a new, clean, and chemically compatible container that can be securely sealed.
-
-
Step 2: Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and the CAS number: "751470-47-0".
-
-
Step 3: Storage:
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
-
Step 4: Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal.
-
Disposal of Liquid Waste Containing this compound
Liquid waste may be generated during peptide synthesis, particularly from deprotection steps or dissolution in solvents.
-
Step 1: Collection:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly vented hazardous waste container.
-
Crucially, do not mix incompatible waste streams. For example, acidic waste from cleavage steps should not be mixed with basic waste from Fmoc deprotection.
-
-
Step 2: Labeling:
-
Label the container with a "Hazardous Waste" tag.
-
List all chemical constituents and their approximate concentrations (e.g., "this compound, Piperidine, Dimethylformamide").
-
-
Step 3: Storage and Disposal:
-
Store the container in the designated hazardous waste area and arrange for disposal through your institution's approved waste management program.
-
Disposal of Contaminated Labware and PPE
Items such as gloves, pipette tips, weighing paper, and empty containers that have come into contact with this compound are considered contaminated solid waste.
-
Step 1: Collection:
-
Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
-
Step 2: Containerization:
-
Once the bag is full, seal it and place it inside a larger, rigid hazardous waste container.
-
-
Step 3: Labeling and Disposal:
-
Label the outer container with "Hazardous Waste" and a description of the contents (e.g., "Contaminated Labware with this compound").
-
Dispose of the container through your institution's hazardous waste program.
-
Emergency and Spill Response
In the event of a spill, immediate action is required to ensure safety and prevent environmental contamination.
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust or vapors.[2]
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Clean-up: For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill material is hazardous waste and must be disposed of following the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
References
Essential Safety and Logistics for Handling Fmoc-L-Cysteic Acid
Researchers and drug development professionals require precise safety protocols for handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-L-cysteic acid, a derivative of the amino acid cysteine utilized in peptide synthesis.[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[4][5]
Summary of Hazard Information:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, Oral (Category 4) | Harmful if swallowed |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation |
| H335 | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with these hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[6][7] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Respiratory Protection: When handling the solid compound, especially if dust formation is possible, a NIOSH-approved respirator is necessary.[6][7] All handling of the solid should occur in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Protective Clothing: A laboratory coat or other protective clothing is required to prevent skin exposure.[6]
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to use, is crucial for laboratory safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including weighing materials, solvents, and waste containers, should be readily accessible.
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the solid powder.
-
Use a spatula for transferring the solid to avoid generating dust.
-
Close the container tightly after use.[7]
-
-
Dissolving the Compound:
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. This compound is soluble in dimethylformamide (DMF).[3]
-
The dissolution should be carried out in a chemical fume hood.
-
-
Use in Synthesis:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Liquid waste, such as unused solutions or reaction mixtures, should be collected in a separate, labeled hazardous waste container for organic or halogenated solvents, depending on the solvent used.
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Ensure containers are clearly labeled with the contents, including "Hazardous Waste" and the specific chemical names.
-
-
Final Disposal:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures. Do not dispose of this compound down the drain.[7]
-
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 751470-47-0 [sigmaaldrich.com]
- 5. This compound | 751470-47-0 | FF146213 | Biosynth [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
